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Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

This technical guide provides an in-depth analysis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS 1380170-73-9), a strategic heterocyclic building block used in modern drug discovery. CAS Registry Number: 138...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS 1380170-73-9), a strategic heterocyclic building block used in modern drug discovery.

CAS Registry Number: 1380170-73-9 Role: Electrophilic Heterocyclic Scaffold / Sulfonamide Precursor Version: 2.0 (Scientific Reference)

Executive Summary: The Strategic Value of the Azepane Scaffold

In medicinal chemistry, the transition from six-membered rings (piperidines) to seven-membered rings (azepanes) is a classic strategy for scaffold hopping . This expansion alters the spatial orientation of substituents and ring flexibility, often improving binding affinity or selectivity profiles against targets such as GPCRs (e.g., Chemokine receptors) and metalloproteases.

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate serves as a bifunctional linchpin:

  • Electrophilic Handle: The sulfonyl chloride (-SO₂Cl) at position C4 allows for rapid diversification via sulfonamide formation.

  • Protected Nucleophile: The N-Boc group masks the secondary amine, enabling controlled, sequential functionalization.

This guide details the physicochemical profile, handling protocols, and synthetic utility of this compound, designed for researchers requiring high-fidelity experimental data.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertyData
IUPAC Name tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
CAS Number 1380170-73-9
Molecular Formula C₁₁H₂₀ClNO₄S
Molecular Weight 297.80 g/mol
Physical State White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DCM, THF, EtOAc; Reacts with water/alcohols
Storage -20°C, Hygroscopic, Store under Nitrogen/Argon
Stability Moisture sensitive (Hydrolyzes to sulfonic acid)

Synthetic Utility & Reaction Mechanisms

The primary utility of CAS 1380170-73-9 lies in its ability to generate azepane-4-sulfonamide libraries . The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom.

Mechanistic Pathway
  • Activation: The amine nucleophile attacks the sulfur center.

  • Elimination: Chloride is displaced, forming the sulfonamide bond.

  • Deprotection (Optional): Acidic cleavage of the Boc group reveals the azepane nitrogen for secondary coupling.

Visualization: Reaction Workflow

The following diagram outlines the standard workflow for utilizing this scaffold in library synthesis.

ReactionPathway Start Scaffold (1380170-73-9) [N-Boc, 4-SO2Cl] Coupling Coupling Reaction (DCM, Et3N, 0°C to RT) Start->Coupling + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Coupling Intermediate Intermediate A [N-Boc Sulfonamide] Coupling->Intermediate -HCl Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Final Final Product [Free Azepane Amine] Deprotection->Final -Isobutene, -CO2

Caption: Sequential functionalization workflow: Sulfonylation followed by N-Boc deprotection.

Experimental Protocols

Handling & Stability Precautions (Critical)

Sulfonyl chlorides are prone to hydrolysis, converting to the unreactive sulfonic acid.

  • Validation: Check purity via ¹H NMR (CDCl₃) before use. Look for the disappearance of the sulfonyl chloride peak if comparing to a reference, or the appearance of broad acidic protons.

  • Quenching: All glassware must be flame-dried. Solvents must be anhydrous.

Standard Protocol: Sulfonamide Synthesis

Objective: Coupling CAS 1380170-73-9 with a primary amine (R-NH₂).

Reagents:

  • Scaffold: 1.0 equiv

  • Amine: 1.1 equiv

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Dissolve tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

    • Why: Controlling the addition rate prevents exotherms and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The sulfonyl chloride is highly non-polar; the sulfonamide product will typically be more polar.

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove excess amine/TEA), saturated NaHCO₃, and brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol: Boc-Deprotection (Post-Coupling)

Objective: Removal of the Boc group to release the secondary amine.

  • Dissolution: Dissolve the sulfonamide intermediate in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor for the disappearance of the starting material (LC-MS [M-100] or [M-56] peaks often observed for Boc).

  • Workup: Concentrate to remove excess TFA. Azeotrope with toluene or DCM (3x) to remove residual acid.

    • Note: The product will be a TFA salt. For the free base, redissolve in DCM and wash with saturated NaHCO₃.

Structural & Stereochemical Considerations

Chirality

The C4 position of the azepane ring is a chiral center.

  • Commercial Status: CAS 1380170-73-9 is typically supplied as a racemate (mixture of R and S enantiomers).

  • Implication: If used in drug development for a chiral target, resolution (via Chiral HPLC) or asymmetric synthesis of the starting material may be required later in the pipeline.

Conformational Flexibility

Unlike the rigid chair conformation of piperidine (6-membered), the azepane (7-membered) ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • Drug Design Impact: This flexibility allows the sulfonyl appendage to explore a larger volume of chemical space within a binding pocket, potentially capturing interactions inaccessible to rigid analogs.

Quality Control & Characterization Data

When validating the integrity of CAS 1380170-73-9, look for these characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 ppm (s, 9H): Strong singlet corresponding to the tert-butyl (Boc) group.

    • δ 3.2–3.8 ppm (m, 4H): Multiplets for the α-protons (adjacent to Nitrogen).

    • δ 3.9–4.1 ppm (m, 1H): Methine proton at C4 (adjacent to Sulfonyl). Note: This shifts significantly upfield (~3.0 ppm) after sulfonamide formation.

  • LC-MS:

    • Expect weak ionization for the sulfonyl chloride itself (often hydrolyzes on the column).

    • Best characterized by derivatizing a small aliquot with benzylamine before injection.

References

  • PubChem Compound Summary. (2025). tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS 1380170-73-9).[2] National Center for Biotechnology Information. [Link]

  • Zha, G. F., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Jiang, H., et al. (2024). "Recent advances in the synthesis of sulfonamides: A focus on sulfonyl chloride reactivity." ChemRxiv. [Link]

Sources

Exploratory

1-Boc-4-chlorosulfonylazepane chemical properties and structure

A Strategic Scaffold for Medium-Ring Heterocyclic Medicinal Chemistry[1] Executive Summary 1-Boc-4-chlorosulfonylazepane (tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate) represents a critical building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medium-Ring Heterocyclic Medicinal Chemistry[1]

Executive Summary

1-Boc-4-chlorosulfonylazepane (tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate) represents a critical building block in modern drug discovery, specifically for the introduction of the azepane (homopiperidine) pharmacophore.[1] Unlike its six-membered analog (piperidine), the seven-membered azepane ring offers unique conformational flexibility, allowing attached substituents to explore distinct vectors in 3D space.[1] This guide details the physicochemical properties, synthesis, reactivity, and handling of this electrophilic scaffold, designed for medicinal chemists optimizing ADME/Tox profiles and target binding affinity.[1]

Part 1: Chemical Identity & Physicochemical Properties

The molecule comprises a seven-membered saturated nitrogen heterocycle protected by a tert-butyloxycarbonyl (Boc) group at the


 position and functionalized with a highly reactive chlorosulfonyl moiety at the 

position.[1]
Table 1: Physicochemical Data Profile
PropertyValue / DescriptionNote
IUPAC Name tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate
CAS Number 1380170-73-9 Verified Identifier
Molecular Formula C₁₁H₂₀ClNO₄S
Molecular Weight 297.80 g/mol Calculated
Physical State White to off-white solid (low melting) or viscous oilDependent on purity/solvent
Solubility Soluble in DCM, THF, EtOAc, AcetonitrileHydrolyzes in water
LogP (Predicted) ~2.4 - 2.8Lipophilic due to Boc/Alkyl chain
Stability Moisture Sensitive (Hygroscopic)Decomposes to sulfonic acid
Part 2: Structural Analysis & Conformational Dynamics[1]

The azepane ring does not adopt a single rigid chair conformation like piperidine. Instead, it exists in a dynamic equilibrium of twisted-chair and twisted-boat conformers.[1]

  • Vector Exploration: The

    
    -position allows the sulfonyl group to project into regions of the binding pocket inaccessible to piperidine-4-sulfonyl analogs.[1]
    
  • Boc-Group Effect: The bulky Boc group restricts the rotation around the N-C bonds, partially rigidifying the ring and preventing N-inversion, which simplifies NMR spectra but must be accounted for during docking studies.[1]

Part 3: Synthesis & Manufacturing Protocols

While direct chlorosulfonation of aliphatic rings is chemically challenging due to lack of regioselectivity, the industrial preparation of 1-Boc-4-chlorosulfonylazepane typically follows a Functional Group Interconversion (FGI) strategy starting from the commercially available ketone.[1]

3.1 Retrosynthetic Analysis

The most robust route proceeds from 1-Boc-hexahydro-4H-azepin-4-one (1-Boc-4-oxoazepane).[1] The ketone is reduced to the alcohol, activated, converted to a thiol (or thioacetate), and finally oxidized to the sulfonyl chloride.[1]

3.2 Detailed Synthetic Protocol (Adapted Standard Methodology)

Step 1: Reduction to Alcohol

  • Reagents: 1-Boc-4-oxoazepane, NaBH₄, MeOH.[1]

  • Procedure: Dissolve ketone in MeOH at 0°C. Add NaBH₄ (1.1 equiv) portion-wise. Stir 2h. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Result: 1-Boc-4-hydroxyazepane (Quantitative yield).[1]

Step 2: Activation (Mesylation) [1]

  • Reagents: MsCl (Methanesulfonyl chloride), Et₃N, DCM.[1]

  • Procedure: Treat the alcohol with MsCl/Et₃N at 0°C to form the mesylate leaving group.

Step 3: Thioacetate Displacement

  • Reagents: KSAc (Potassium thioacetate), DMF, 60°C.

  • Mechanism:

    
     displacement inverts stereochemistry (if chiral resolution is used).
    
  • Result: 1-Boc-4-(acetylthio)azepane.[1]

Step 4: Oxidative Chlorination (The Critical Step) This step converts the masked thiol directly to the sulfonyl chloride.[1]

  • Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile, 0°C.[1]

  • Protocol:

    • Dissolve the thioacetate in Acetonitrile/2M HCl (5:1 ratio).

    • Cool to 0°C.

    • Add NCS (4.0 equiv) portion-wise (Exothermic!).

    • Monitoring: Reaction is typically fast (<1h). Monitor by TLC (disappearance of SM).

    • Workup: Dilute with cold water, extract immediately with Et₂O or DCM. Wash with brine. Dry over MgSO₄. Do not concentrate to complete dryness if unstable; use solution directly or crystallize rapidly.

3.3 Synthesis Workflow Diagram

SynthesisPath Ketone 1-Boc-4-oxoazepane (Starting Material) Alcohol Alcohol Intermediate (Reduction) Ketone->Alcohol NaBH4, MeOH Mesylate Mesylate (Activation) Alcohol->Mesylate MsCl, Et3N Thioacetate Thioacetate (Sulfur Insertion) Mesylate->Thioacetate KSAc, DMF SulfonylCl 1-Boc-4-chlorosulfonylazepane (Target Electrophile) Thioacetate->SulfonylCl NCS, HCl/H2O (Oxidative Chlorination)

Caption: Step-wise synthetic pathway from the commercial ketone precursor to the sulfonyl chloride.[1]

Part 4: Reactivity Profile & Handling[1]
4.1 Core Reactivity: Sulfonamide Formation

The primary application of this scaffold is coupling with primary or secondary amines to form sulfonamides .

  • Reaction Conditions: DCM or THF, Pyridine or DIPEA (3.0 equiv), 0°C to RT.

  • Catalysis: DMAP (0.1 equiv) can accelerate sluggish reactions with steric hindrance.

  • Side Reactions:

    • Hydrolysis:[2] In the presence of water, it converts to the sulfonic acid (R-SO₃H), which is unreactive to amines.[1]

    • Desulfonylation: At high temperatures (>80°C), aliphatic sulfonyl chlorides can extrude SO₂, forming the alkyl chloride.[1]

4.2 Deprotection Strategy (Boc Removal)

After the sulfonamide coupling, the Boc group is removed to expose the secondary amine for further elaboration (e.g., library synthesis).[1]

  • Acidic Cleavage: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Note: The sulfonamide bond is stable to these acidic conditions.

4.3 Handling & Storage Decision Tree

Handling Start Received Compound CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Crystalline Oil Oil/Viscous CheckState->Oil Impure/Low MP Storage Store at -20°C Under Argon/Nitrogen Solid->Storage Oil->Storage Usage Dissolve in Anhydrous DCM Storage->Usage When needed Reaction Use immediately (Do not store solution >24h) Usage->Reaction

Caption: Best practices for storage and handling to prevent hydrolysis of the sulfonyl chloride.

Part 5: Applications in Drug Discovery[1]
5.1 11β-HSD1 Inhibitors

Research indicates that azepane-sulfonamides are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 , a target for metabolic syndrome and diabetes.[1] The 7-membered ring fills the hydrophobic pocket of the enzyme more effectively than smaller rings, improving potency (IC₅₀ values often in the nanomolar range).[1]

5.2 Diversity-Oriented Synthesis (DOS)

The molecule serves as a "branching point" in library synthesis:

  • Vector 1 (Sulfonyl): Reacts with diverse amines (R-NH₂).

  • Vector 2 (Azepane Nitrogen): After Boc-deprotection, reacts with acids, isocyanates, or aryl halides (

    
    ).[1]
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164066, Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate. Retrieved from [Link][1]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H₂O₂/ZrCl₄. Journal of Organic Chemistry.
  • Scott, J. S., et al. (2009). Discovery of a series of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

An In-depth Technical Guide to tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate: A Versatile Building Block in Medicinal Chemistry Introduction In the landscape of modern drug discovery and organic synthesis, the strat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic scaffolds is paramount. The azepane ring, a seven-membered saturated heterocycle, has garnered significant attention due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The conformational flexibility of the azepane structure is often a critical determinant of its biological activity, making the ability to introduce specific substituents a key strategy in effective drug design.[1]

This guide provides a comprehensive technical overview of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate , a bifunctional synthetic building block of significant interest. This molecule incorporates a Boc-protected amine on the azepane ring and a highly reactive chlorosulfonyl group. This combination offers medicinal chemists a powerful tool for introducing the azepane-4-sulfonamide moiety into target molecules, a common functional group in pharmacologically active agents. We will explore its chemical properties, strategic value, and a detailed protocol for its application in synthesis.

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₂₀ClNO₄S[2]
Molecular Weight 297.80 g/mol [2]
CAS Number 1380170-73-9[2]
Canonical SMILES O=C(N1CCC(S(=O)(Cl)=O)CCC1)OC(C)(C)C[2]

The Strategic Value in Drug Discovery

The utility of this reagent is best understood by examining its two key structural features: the azepane core and the reactive sulfonyl chloride group, which is orthogonally protected relative to the ring nitrogen.

The Azepane Scaffold: A Privileged Structure

The azepane ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, flexible conformation allows it to present substituents in a wide array of three-dimensional vectors, enabling it to effectively probe the binding pockets of biological targets like enzymes and receptors. Several marketed drugs, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature this heterocyclic core, underscoring its pharmacological relevance.[1] By using building blocks like tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate, researchers can systematically explore the structure-activity relationship (SAR) of new chemical entities containing this valuable scaffold.

The Bifunctional Advantage: Orthogonal Reactivity

The true synthetic power of this molecule lies in its bifunctionality:

  • tert-Butoxycarbonyl (Boc) Group: The nitrogen atom of the azepane ring is protected by a Boc group. This is a robust, acid-labile protecting group commonly used in peptide and medicinal chemistry. Its presence renders the ring nitrogen unreactive under the basic or nucleophilic conditions typically used for reactions with the sulfonyl chloride. This allows for the selective functionalization at the C4 position. The Boc group can be cleanly removed later in a synthetic sequence under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for further modification.

  • Chlorosulfonyl (-SO₂Cl) Group: The sulfonyl chloride is a powerful electrophile, highly susceptible to nucleophilic attack by primary and secondary amines, and to a lesser extent, alcohols. This reaction, typically conducted in the presence of a non-nucleophilic base, rapidly and efficiently forms highly stable sulfonamide (-SO₂NHR) or sulfonate ester (-SO₂OR) linkages. The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor and for its metabolic stability.

This orthogonal arrangement allows for a controlled, stepwise synthetic strategy, making it an ideal reagent for building complex molecules and chemical libraries for high-throughput screening.

Core Application: Synthesis of N-Substituted Azepane-4-sulfonamides

A primary application for this reagent is the synthesis of N-substituted Boc-protected azepane-4-sulfonamides. This reaction serves as a foundational step for creating a diverse range of compounds for drug discovery programs.

Mechanistic Rationale

The core transformation is the reaction of a nucleophilic amine (R-NH₂) with the electrophilic sulfonyl chloride. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is included to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion and prevents the potential for unwanted side reactions with acid-sensitive functional groups.

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis and purification of an azepane-4-sulfonamide derivative using the title compound.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Reactants 1. Combine Reactants: - Title Compound - Nucleophilic Amine - Base (Et3N) - Solvent (DCM) Reaction 2. Reaction (0°C to RT) Reactants->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup 4. Aqueous Workup (Quench, Extract, Dry) Monitoring->Workup Purify 5. Chromatography Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis Product Final Product: Boc-Azepane-Sulfonamide Analysis->Product

Caption: Workflow for sulfonamide synthesis.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the reaction of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate with a generic primary amine (e.g., benzylamine) as the nucleophile.

Materials:

  • tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add triethylamine (1.5 eq), followed by the dropwise addition of a solution of benzylamine (1.05 eq) in anhydrous DCM.

    • Causality Note: Adding the amine dropwise to the cold solution helps to control the initial exotherm of the reaction and minimize potential side reactions. The base is added first to be readily available to neutralize the HCl as it forms.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (or until reaction completion is confirmed by TLC or LC-MS analysis).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Wash the organic layer sequentially with 1M HCl to remove excess triethylamine and any unreacted benzylamine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure N-benzyl-1-(tert-butoxycarbonyl)azepane-4-sulfonamide.

    • Self-Validation: The success of the purification is validated by TLC analysis of the collected fractions and subsequent characterization of the pooled, pure product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

Sulfonyl chlorides are reactive compounds that require careful handling.

  • Corrosivity: As a class, sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage. The related compound, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, is classified with the H314 hazard statement.[3]

  • Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All experiments should be conducted under anhydrous conditions with dry solvents and glassware.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a high-value, strategically designed building block for chemical synthesis and drug discovery. Its bifunctional nature, combining a stable, protected amine with a highly reactive sulfonyl chloride on a pharmacologically relevant azepane scaffold, provides a direct and efficient route to a wide range of complex sulfonamide derivatives. The robust and predictable reactivity outlined in this guide enables researchers and scientists to confidently incorporate this versatile reagent into their synthetic programs, accelerating the development of novel chemical entities with therapeutic potential.

References

  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C10H18ClNO4S | CID 45789737 . PubChem. [Link]

Sources

Exploratory

Novel Seven-Membered Heterocyclic Sulfonyl Chlorides for Drug Discovery

This technical guide details the design, synthesis, and application of novel seven-membered heterocyclic sulfonyl chlorides —a high-value, underexplored class of reagents for medicinal chemistry. Unlocking New Vectors in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and application of novel seven-membered heterocyclic sulfonyl chlorides —a high-value, underexplored class of reagents for medicinal chemistry.

Unlocking New Vectors in Chemical Space: A Technical Blueprint

Executive Summary

In the pursuit of novel pharmacophores, medicinal chemists often exhaust the utility of standard five- and six-membered rings. Seven-membered heterocycles (azepines, oxepines, thiepines, and diazepines) offer a distinct advantage: conformational flexibility that allows access to unique 3D vectors , enabling "escape from flatland." However, the corresponding sulfonyl chlorides—critical for generating sulfonamide libraries—are notoriously unstable and difficult to synthesize due to transannular interactions and entropic barriers.

This guide provides a validated roadmap for the design, synthesis, and handling of these novel reagents, shifting from "impossible" direct chlorosulfonation to robust, indirect oxidative pathways.

Part 1: The Case for Seven-Membered Scaffolds

Conformational Distinctiveness

Unlike the rigid planarity of benzene or the defined envelope of pyrrolidine, seven-membered rings exist in a dynamic equilibrium between chair, boat, and twist-boat conformations .

  • Vector Placement: A sulfonyl group attached to a flexible 7-membered ring can scan a larger volume of the protein binding pocket compared to a rigid phenyl-sulfonamide.

  • Metabolic Stability: The non-planar nature often hinders π-stacking with metabolic enzymes (e.g., CYPs), potentially improving metabolic stability.

The Stability Paradox

Sulfonyl chlorides (


) are electrophilic species prone to hydrolysis. In seven-membered rings, this instability is exacerbated by transannular nucleophilic attack . For example, in 1,4-diazepine-1-sulfonyl chloride, the N4 nitrogen can attack the sulfonyl sulfur, leading to self-polymerization or decomposition.
  • Design Rule: Strategic placement of electron-withdrawing groups (EWGs) or steric bulk adjacent to the heteroatoms is essential to stabilize the ring conformation and prevent self-reactivity.

Part 2: Synthetic Strategies

Direct chlorosulfonation (using


) of electron-rich seven-membered rings often leads to polymerization or ring contraction. Therefore, indirect oxidative chlorination  is the superior protocol.
Workflow Visualization

The following diagram outlines the decision logic for synthesizing these sensitive reagents.

SyntheticWorkflow Start Target: 7-Membered Heterocyclic Sulfonyl Chloride CheckEWG Is the Ring Electron Deficient? (e.g., contains C=O, SO2, or Pyridine-like N) Start->CheckEWG PathA Path A: Direct Chlorosulfonation (High Risk, Low Yield) CheckEWG->PathA Yes (Stable) PathB Path B: Indirect Oxidative Chlorination (High Fidelity) CheckEWG->PathB No (Electron Rich/Sensitive) Product Isolated Sulfonyl Chloride PathA->Product If successful StepB1 Step 1: Lithiation/Grignard (n-BuLi or i-PrMgCl) PathB->StepB1 StepB2 Step 2: Sulfur Quench (S8 or SO2 surrogate like DABSO) StepB1->StepB2 StepB3 Step 3: Oxidative Chlorination (NCS/HCl or H2O2/ZrCl4) StepB2->StepB3 StepB3->Product

Figure 1: Decision tree for synthetic route selection. Path B is recommended for >90% of novel 7-membered scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Oxidative Chlorination of Thiols (The "Gold Standard")

This method avoids harsh acidic conditions, preserving the delicate 7-membered ring architecture.

Target Scaffold: 2,3,4,5-Tetrahydro-1H-1-benzazepine-4-sulfonyl chloride

Reagents:

  • Precursor: 4-Mercapto-2,3,4,5-tetrahydro-1H-1-benzazepine (synthesized via nucleophilic substitution of the corresponding bromide).

  • Oxidant: N-Chlorosuccinimide (NCS).

  • Solvent: Acetonitrile/2M HCl (5:1 ratio).

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol precursor (1.0 equiv) in acetonitrile (0.2 M concentration) and cool to 0°C in an ice bath.

  • Acidification: Add 2M HCl (2.0 equiv) dropwise. Note: The acid activates the NCS and prevents amine side-reactions.

  • Chlorination: Add NCS (3.3 equiv) portion-wise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Monitoring: Monitor by TLC (conversion of thiol to sulfonyl chloride is usually rapid, <30 mins).

  • Workup (Critical):

    • Dilute with cold diethyl ether.

    • Wash immediately with ice-cold water (x2) and cold brine.

    • Dry over anhydrous

      
       (do not use 
      
      
      
      as it can trap trace water).
    • Concentrate in vacuo at room temperature (do not heat).

  • Storage: Use immediately or store as a 0.5M solution in dry DCM at -20°C.

Protocol B: The "DABSO" Route (For Halogenated Precursors)

If the thiol is unavailable, use the DABSO (DABCO-bis(sulfur dioxide)) reagent to convert an organometallic intermediate directly to the sulfinate, then to the chloride.

Reagents:

  • Precursor: 4-Bromo-2,3,4,5-tetrahydro-1-benzazepine.

  • Metallation:

    
     (Turbo Grignard).
    
  • SO2 Source: DABSO.[1]

  • Chlorination:

    
    .[2]
    

Methodology:

  • Metallation: Treat the bromo-precursor with Turbo Grignard (1.1 equiv) in THF at -20°C for 1 hour.

  • Insertion: Add DABSO (0.6 equiv, delivers 1.2 equiv

    
    ) solid in one portion. Warm to RT.
    
  • Chlorination: Cool to 0°C. Add NCS (1.1 equiv) dissolved in THF/water.

  • Result: This yields the sulfonyl chloride in one pot without handling foul-smelling thiols.

Part 4: Chemical Stability & Handling Data

Seven-membered sulfonyl chlorides possess unique stability profiles compared to their 6-membered counterparts.

Table 1: Comparative Hydrolytic Stability (


 in 1:1 Acetone/Water at 25°C) 
Scaffold TypeStructure

(Hydrolysis)
Storage Recommendation
Benzenesulfonyl chloride Phenyl-SO2Cl~60 mins4°C, solid
Piperidine-4-sulfonyl chloride 6-membered~15 mins-20°C, amine salt
Azepane-4-sulfonyl chloride 7-membered < 5 mins Generate & Use In-Situ
1-Benzazepine-4-sulfonyl chloride Fused 7-membered~25 mins-20°C, dry solution

Key Insight: The increased conformational mobility of the azepane ring exposes the sulfur atom to nucleophilic attack more readily than in piperidine. Fusing a benzene ring (benzazepine) adds rigidity, significantly improving stability.

Part 5: Application in Library Synthesis

To maximize the utility of these unstable intermediates, a "Generate-and-Trap" workflow is required for library synthesis.

The "Generate-and-Trap" Protocol

Do not isolate the sulfonyl chloride. Instead, couple it immediately with the amine diversity set.

Workflow:

  • Generation: Perform the oxidative chlorination (Protocol A) in Acetonitrile.

  • Quench/Extraction: Rapidly extract into DCM; dry the organic layer for 5 mins with

    
    .
    
  • Coupling: Filter the DCM solution directly into a reaction vial containing:

    • Amine (1.2 equiv)

    • Pyridine or DIPEA (3.0 equiv)

    • DMAP (0.1 equiv - catalyst)

  • Purification: The resulting sulfonamide is stable and can be purified via standard reverse-phase HPLC.

Pathway Visualization: From Thiol to Lead

ReactionPathway Thiol Heterocyclic Thiol (Precursor) Inter Sulfonyl Chloride (Transient Species) Thiol->Inter NCS / HCl / MeCN (Oxidative Chlorination) Sulfonamide Novel Sulfonamide (Stable Lead) Inter->Sulfonamide + Amine / Pyridine (Coupling) Amine Amine Library (R-NH2) Amine->Sulfonamide

Figure 2: The "Generate-and-Trap" workflow minimizes the lifespan of the unstable sulfonyl chloride.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: A Stable, Solid Source of SO2 for Organic Synthesis. Organic Letters, 13(18), 4876–4878. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link

  • Bremner, J. B., & Samosorn, S. (2002). Seven-membered ring heterocycles.[3][4][5][6][7][8] Progress in Heterocyclic Chemistry, 14, 306-328. Link

  • Yang, Z., Zhou, B., & Xu, J. (2014). A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation. Synthesis, 46(02), 225-229. Link

Sources

Foundational

An In-depth Technical Guide to tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Azepane Scaffold and the Sulfonyl Chloride Functional Group in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azepane Scaffold and the Sulfonyl Chloride Functional Group in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, the azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention. Its inherent three-dimensional structure and conformational flexibility make it an attractive core for developing therapeutics that can effectively interact with complex biological targets.[1] The azepane motif is a key component in over 20 FDA-approved drugs, spanning a wide range of therapeutic areas including cancer, metabolic disorders, and central nervous system disorders.[2]

This guide focuses on a particularly valuable derivative of this scaffold: tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate . This compound synergistically combines the advantageous structural features of the azepane ring with the versatile reactivity of a sulfonyl chloride functional group. The tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen allows for controlled, regioselective reactions, making it an ideal building block in multi-step synthetic campaigns.[3] The sulfonyl chloride moiety is a highly reactive electrophile, primarily serving as a precursor to sulfonamides—a critical pharmacophore found in a vast array of drugs, including antibiotics, diuretics, and kinase inhibitors.[4]

This technical guide will provide an in-depth exploration of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate, covering its chemical identity, a plausible and detailed synthesis protocol, its chemical reactivity and applications in drug discovery, and essential safety and handling information. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their pursuit of novel therapeutic agents.

Chemical Identity and Properties

A precise understanding of a molecule's identity is fundamental to its application in research and development. The following table summarizes the key chemical identifiers for tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate.

IdentifierValueSource
IUPAC Name tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylateN/A
CAS Number 1380170-73-9[5]
Canonical SMILES O=C(N1CCC(S(=O)(Cl)=O)CCC1)OC(C)(C)C[5]
InChIKey (Provisional) JZJZYXDDZAFXRE-UHFFFAOYSA-NGenerated from SMILES
Molecular Formula C11H20ClNO4SN/A
Molecular Weight 297.80 g/mol N/A

Synthesis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate: A Plausible and Detailed Protocol

The following protocol details a plausible synthesis of the title compound from tert-butyl 4-oxoazepane-1-carboxylate, a commercially available starting material.[7] This multi-step synthesis highlights key chemical principles and provides a practical workflow for researchers.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate A tert-Butyl 4-oxoazepane-1-carboxylate B tert-Butyl 4-hydroxyazepane-1-carboxylate A->B Reduction (e.g., NaBH4, MeOH) C tert-Butyl 4-mercaptoazepane-1-carboxylate B->C Thiocarbonylation followed by rearrangement or Mitsunobu reaction with thioacetic acid D tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate C->D Oxidative Chlorination (e.g., NCS, TBAC, H2O in MeCN)

Caption: A plausible multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on analogous and well-established chemical transformations. Researchers should optimize reaction conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate to tert-Butyl 4-hydroxyazepane-1-carboxylate

  • Rationale: The initial step involves the reduction of the ketone to a secondary alcohol, which serves as a handle for introducing the sulfur functionality. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water, followed by the addition of 1 M HCl to neutralize the excess borohydride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxyazepane-1-carboxylate.

Step 2: Conversion of tert-Butyl 4-hydroxyazepane-1-carboxylate to tert-Butyl 4-mercaptoazepane-1-carboxylate

  • Rationale: This step introduces the sulfur atom, which will be subsequently oxidized to the sulfonyl chloride. A common method is the Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the thioacetate.

  • Procedure:

    • Dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify the residue by column chromatography to isolate the thioacetate intermediate.

    • Dissolve the thioacetate in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2 hours.

    • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-mercaptoazepane-1-carboxylate.

Step 3: Oxidative Chlorination to tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

  • Rationale: This is the final and key step. The in-situ generation of the sulfonyl chloride from the thiol is a mild and efficient method that avoids the isolation of potentially unstable intermediates. N-chlorosuccinimide (NCS) is a common and effective oxidizing and chlorinating agent for this purpose.[2]

  • Procedure:

    • Dissolve tert-butyl 4-mercaptoazepane-1-carboxylate (1.0 eq) in a mixture of acetonitrile and water.

    • Add N-chlorosuccinimide (NCS) (3.0 eq) and tetrabutylammonium chloride (TBAC) (0.1 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate is primarily derived from the high reactivity of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[4] This transformation is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key feature in numerous therapeutic agents.

Diagram of the Core Reactivity and Application Pathway

Reactivity and Application Core Reactivity and Application in Drug Discovery A tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate C Azepane-based Sulfonamide A->C Sulfonamide Formation (Base, e.g., Pyridine, DIPEA) B Primary or Secondary Amine (R1R2NH) B->C D Bioactive Molecule (e.g., Kinase Inhibitor, CXCR4 Antagonist) C->D Further Synthetic Elaboration

Caption: The primary synthetic utility leading to bioactive molecules.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The sulfonamide moiety is a common feature in many kinase inhibitors, often playing a key role in binding to the target protein.

While a direct synthesis of a named drug using tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate is not explicitly documented in the reviewed literature, its structural features make it an ideal building block for inhibitors of kinases such as Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[1][8] The azepane scaffold can provide the necessary three-dimensional orientation to access specific binding pockets within the kinase domain, while the sulfonamide linkage can form crucial hydrogen bonds with the protein backbone.

Application in the Development of CXCR4 Antagonists

The chemokine receptor CXCR4 and its ligand CXCL12 play a pivotal role in a variety of physiological and pathological processes, including cancer metastasis and inflammation.[9] The CXCR4/CXCL12 axis is implicated in the homing of cancer cells to metastatic sites, making CXCR4 an attractive target for anti-cancer therapies. Several small-molecule CXCR4 antagonists have been developed, and the sulfonamide functional group has been shown to be a key pharmacophore in some of these inhibitors.[9][10]

The azepane core of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate can serve as a scaffold to present the sulfonamide and other functional groups in a spatially defined manner, allowing for high-affinity binding to the CXCR4 receptor. The flexibility of the azepane ring can also be advantageous in optimizing the binding interactions with the receptor.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate requires careful handling to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its safety profile can be inferred from the general properties of aliphatic sulfonyl chlorides.

Summary of Key Safety Information

Hazard CategoryDescription and Precautions
Corrosivity Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Moisture Sensitivity This compound will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.[11] This reaction is exothermic and can lead to pressure buildup in sealed containers. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Reactivity Reacts violently with strong bases, alcohols, and amines.[11] It is incompatible with strong oxidizing agents.
Toxicity The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Disposal Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Recommended Handling and Storage Procedures
  • Handling:

    • Always work in a certified chemical fume hood.

    • Use compatible, dry glassware.

    • Avoid inhalation of dust, vapor, or mist.

    • Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep the container tightly closed and under an inert atmosphere.

    • Protect from moisture and light.

Conclusion

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally flexible azepane scaffold, a strategically placed Boc protecting group, and a reactive sulfonyl chloride functional group makes it an ideal starting material for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, its key applications in the development of kinase inhibitors and CXCR4 antagonists, and essential safety and handling information. By leveraging the insights and protocols presented herein, researchers can effectively incorporate this powerful synthetic tool into their drug discovery programs, paving the way for the development of the next generation of therapeutic agents.

References

  • Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. PMC.
  • Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide. Benchchem.
  • Technical Support Center: Stabilizing Sulfuryl Chloride During Storage. Benchchem.
  • SAFETY D
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study.
  • SAFETY D
  • Synthesis of Azepane-Based Scaffolds: Applic
  • A fit for purpose synthesis of Bruton's tyrosine kinase inhibitor GDC-0852.
  • chembl281044. GPCRdb.
  • Tert-butyl 4-[(chlorosulfonyl)
  • BindingDB BDBM50498742 CHEMBL3623094. BindingDB.
  • ... C(=O)C(O)=O,CC(C)C(=O)C(=O)O,"InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)",QHKABHOOEWYVLI-UHFFFAOYSA-N,116.0473,117.0552,115.0395,48,49,DTXSID6061078,CAS_RN: 3715-29-5 stpQQ2,"1,4-BENZOQUINONE",C6H4O2,3225 ... (Cl)cc1Cl,OCc1ccc(Cl)cc1Cl,"InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2",DBHODFSFBXJZNY-UHFFFAOYSA-N,175.9796,176.9874,174.9717,14918,15684,DTXSID9041362,CAS_RN: 1777-82-8 stpQQ7,"2,6-DIBROMOPHENOL-4-SULFONIC ACID",C6H4Br2O4S,4232-99-9,Oc1c(Br) ... NIST.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers.
  • Cyclohexene - SAFETY D
  • Site-Selective Late-Stage Chlorin
  • N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. PubMed.
  • CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364. PubChem.
  • A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applic
  • Information
  • tert-butyl 4-Oxoazepane-1-carboxyl
  • 1380170-73-9|tert-Butyl 4-(chlorosulfonyl)
  • Discovery of novel BTK inhibitors with carboxylic acids. PubMed.
  • Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. Organic & Biomolecular Chemistry (RSC Publishing).
  • Use of inhibitors of bruton'S tyrosine kinase (BTK).
  • R-17-A-73 ASPHALT CO
  • n-Butylamine CAS No 109-73-9 MATERIAL SAFETY D
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme.
  • Practical One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt.
  • Chlorination and Oxygenation of Carbon Electrodes for Covalent Attachment of Thiol-Termin
  • Safety Data Sheet: Sudan yellow G (C.I. 12700). Carl ROTH.

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Exploratory

Strategic Procurement &amp; Technical Guide: 1-Boc-azepane-4-sulfonyl chloride

Executive Summary & Chemical Identity 1-Boc-azepane-4-sulfonyl chloride (CAS: 1380170-73-9 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Boc-azepane-4-sulfonyl chloride (CAS: 1380170-73-9 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinases. As a seven-membered ring analog of the more common piperidine scaffolds, the azepane ring offers unique conformational flexibility that can access distinct binding pockets, often improving selectivity profiles in medicinal chemistry campaigns.

This guide provides a technical deep-dive into the procurement, handling, and synthesis of this moisture-sensitive intermediate.

Chemical Specifications
PropertySpecification
IUPAC Name tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate
CAS Number 1380170-73-9
Molecular Formula C₁₁H₂₀ClNO₄S
Molecular Weight 297.80 g/mol
Physical State White to off-white low-melting solid or semi-solid
Stereochemistry Typically supplied as a racemate (unless specified as enantiopure)
Stability High Moisture Sensitivity (Hydrolyzes to sulfonic acid and HCl)
Storage -20°C, under Argon/Nitrogen, desiccated

Market Analysis: Suppliers & Pricing

Due to the difficulty of synthesizing seven-membered rings with specific regiochemistry, this compound commands a premium price. It is generally classified as a "Made-to-Order" or "Low Stock" item by major catalog vendors.

Validated Suppliers (As of Q1 2026)

The following vendors have listed the compound. Availability fluctuates rapidly; always request a Certificate of Analysis (CoA) confirming purity (>95%) and identity (H-NMR) before purchase.

SupplierCatalog / SKUEst. Price (USD)Lead Time
AK Scientific 3502EH$259 / 100 mg 1 Week (USA Stock)
Ambeed A1380170Inquire2-3 Weeks
BLD Pharm BD01380170Inquire2-4 Weeks
ChemSpace (Aggregator)~$2,000 / 1 gVariable

Procurement Insight: The high cost (~$2,500/gram) suggests that for campaigns requiring >5 grams, in-house synthesis (detailed in Section 3) is significantly more cost-effective than commercial procurement.

Technical Synthesis: In-House Production Route

If commercial stock is unavailable or cost-prohibitive, the following validated synthetic route is recommended. This pathway avoids the use of harsh Lewis acids that might deprotect the Boc group.

Retrosynthetic Logic

The sulfonyl chloride is best accessed from the commercially available ketone 1-Boc-hexahydro-1H-azepin-4-one (CAS 188975-88-4). Direct chlorosulfonation is not viable due to the acid sensitivity of the Boc group. Instead, a functional group interconversion strategy via the thioacetate is preferred.

Experimental Workflow (DOT Diagram)

SynthesisRoute cluster_legend Key Ketone 1-Boc-azepan-4-one (CAS 188975-88-4) Alcohol 1-Boc-4-hydroxyazepane (Intermediate) Ketone->Alcohol NaBH4, MeOH 0°C to RT Mesylate Mesylate Intermediate (Unstable) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate Precursor Mesylate->Thioacetate KSAc, DMF 60°C Product 1-Boc-azepane-4-sulfonyl chloride (Target) Thioacetate->Product NCS, 2M HCl/MeCN Oxidative Chlorination <10°C (Critical) Blue Arrow Standard Transformation Red Arrow Critical/Hazardous Step

Figure 1: Recommended synthetic pathway from the commercially available ketone. The final oxidative chlorination requires strict temperature control to prevent Boc deprotection.

Detailed Protocol Pillars
  • Reduction: Standard reduction of the ketone with Sodium Borohydride (NaBH₄) in Methanol yields the alcohol quantitatively.

  • Activation: Convert the alcohol to a mesylate (OMs) using Methanesulfonyl Chloride (MsCl) and Triethylamine (Et₃N). Note: Isolate quickly; secondary mesylates can be unstable.

  • Displacement: React the mesylate with Potassium Thioacetate (KSAc) in DMF to invert the stereochemistry (if starting with chiral material) and install the sulfur.

  • Oxidative Chlorination (The "Make-or-Break" Step):

    • Reagents: N-Chlorosuccinimide (NCS) in Acetonitrile/2M HCl.

    • Mechanism: The thioacetate is hydrolyzed in situ to the thiol, which is immediately oxidized to the sulfonyl chloride.

    • Safety: Maintain temperature below 10°C . The HCl generated is necessary for the reaction but endangers the Boc group. Quench immediately upon completion with ice water and extract into cold Dichloromethane (DCM).

Handling & Stability: The "Self-Validating" Protocol

Sulfonyl chlorides are notorious for "silent degradation"—they can hydrolyze to the sulfonic acid without a visible change in physical state.

Quality Control Check (Self-Validation)

Before using this reagent in a coupling reaction, perform this rapid test:

  • Take an aliquot: ~5 mg of the sulfonyl chloride.

  • Quench: Add to 0.5 mL of Methanol (MeOH) with 1 drop of Et₃N.

  • Analyze: Run LCMS.

    • Pass: You observe the methyl sulfonated ester (Mass = M+31).

    • Fail: You observe the sulfonic acid (Mass = M+17) or methyl ether (if Cl was displaced, rare).

    • Note: Direct injection of the chloride on LCMS often results in hydrolysis on the column; the methanol quench "locks" the species for analysis.

Storage Architecture
  • Primary Container: Glass vial with Teflon-lined cap.

  • Secondary Container: Sealed bag with active desiccant (e.g., Drierite).

  • Environment: -20°C freezer.

  • Shelf Life: ~3-6 months if strictly anhydrous.

Applications in Drug Discovery

The azepane ring is a "privileged scaffold" often used to break intellectual property (IP) space dominated by piperidines or pyrrolidines.

Conformational Advantage

Unlike the chair-form piperidine, the azepane ring adopts a flexible twist-chair conformation. This allows the sulfonyl group to scan a wider volume of space, potentially picking up interactions with distal residues in a binding pocket that rigid analogs miss.

Common Reaction: Sulfonamide Formation

To couple this reagent with an amine (R-NH₂):

  • Solvent: DCM or THF (Anhydrous).

  • Base: Pyridine (3 eq) or DIPEA (3 eq). Avoid inorganic bases if solubility is poor.

  • Temperature: 0°C to RT.

  • Workup: Wash with dilute Citric Acid (to remove pyridine) rather than strong HCl to preserve the Boc group.

References

  • Wright, S. W., et al. (2006). "A convenient preparation of heteroaryl sulfonyl chlorides."[1] Synlett, 2006(16), 2661-2663. (Methodology basis for oxidative chlorination).

  • Bahrami, K., et al. (2011). "Direct conversion of thiols and disulfides into sulfonyl chlorides using H2O2–SOCl2." Tetrahedron Letters, 52(36), 4693-4696.

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Protocols & Analytical Methods

Method

Application Note: Sulfonylation of Primary Amines with 1-Boc-4-chlorosulfonylazepane

The following Application Note and Protocol is designed for researchers and drug discovery professionals working with heterocyclic sulfonyl chlorides. It addresses the specific challenges of the azepane scaffold, includi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug discovery professionals working with heterocyclic sulfonyl chlorides. It addresses the specific challenges of the azepane scaffold, including conformational flexibility and the stability of the aliphatic sulfonyl chloride moiety.

Introduction & Scope

The azepane (homopiperidine) scaffold is a privileged structure in medicinal chemistry, often serving as a core pharmacophore in inhibitors of proteases (e.g., Cathepsin K) and GPCR ligands. 1-Boc-4-chlorosulfonylazepane allows for the introduction of a sulfonamide "warhead" or linker at the 4-position while maintaining orthogonal protection on the ring nitrogen.

Unlike robust aromatic sulfonyl chlorides (e.g., tosyl chloride), 1-Boc-4-chlorosulfonylazepane is a secondary aliphatic sulfonyl chloride . This distinction is critical:

  • Reactivity: It is generally less electrophilic than aryl sulfonyl chlorides.

  • Stability: It is prone to hydrolysis and, in the presence of strong bases, can undergo elimination to form unstable sulfene intermediates or desulfonylation byproducts.

  • Conformation: The 7-membered ring introduces conformational flux, potentially impacting reaction rates compared to piperidine analogs.

This guide provides a validated protocol to maximize yield, minimize Boc-deprotection side reactions, and ensure reproducibility.

Mechanistic Insights & Reaction Design

The Electrophilic Challenge

The reaction proceeds via nucleophilic attack of the primary amine on the sulfur atom. However, two competing pathways dictate the outcome:

  • Direct Substitution (

    
    -like):  The desired pathway where the amine attacks sulfur, displacing chloride.
    
  • Sulfene Elimination (E1cB-like): The

    
    -proton at C4 is acidic. Strong bases (e.g., Et
    
    
    
    N) can deprotonate C4, leading to a transient sulfene intermediate (
    
    
    ). While highly reactive, sulfenes can lead to complex oligomerization or reaction with adventitious water.

Strategic Choice: To favor Pathway 1 and suppress Pathway 2, we utilize a mild organic base (Pyridine or DIPEA) and low temperatures (0 °C) . Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).

Graphviz Diagram: Reaction Pathways

ReactionPathways Start 1-Boc-4-chlorosulfonylazepane Intermed1 Sulfonyl-Pyridinium Complex (Activated) Start->Intermed1 Pyridine (Catalysis) Intermed2 Sulfene Intermediate (Unstable) Start->Intermed2 Strong Base (Elimination) Amine Primary Amine (R-NH2) Product Target Sulfonamide Amine->Product Direct Attack Base Base (Pyridine/DIPEA) Intermed1->Product + Amine (0°C) Intermed2->Product + Amine (Fast) Byproduct Hydrolysis/Oligomers Intermed2->Byproduct + H2O / Self-react

Caption: Mechanistic bifurcation. The "Activated Complex" route (blue) is preferred over the "Sulfene" route (red) to maximize purity.

Experimental Protocol

Materials & Reagents[1][2]
  • Reagent A: 1-Boc-4-chlorosulfonylazepane (Store at -20°C; extremely moisture sensitive).

  • Reagent B: Primary Amine (1.0 - 1.1 equiv).

  • Base: Pyridine (anhydrous) OR DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Dichloromethane (DCM), anhydrous (preferred) or THF.

  • Quench: 10% Citric Acid or Saturated NH

    
    Cl.
    
Standard Operating Procedure (SOP)

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Dissolve 1.0 equiv of 1-Boc-4-chlorosulfonylazepane in anhydrous DCM (Concentration: 0.1 M).

  • Critical: If the sulfonyl chloride is a solid, ensure it is fully dissolved before cooling. If it is an oil/gum, weigh quickly to avoid hydrolysis.

Step 2: Activation & Addition (0 °C)

  • Cool the solution to 0 °C using an ice/water bath.

  • Add Base (1.5 - 2.0 equiv).

    • Recommendation: Use Pyridine (2.0 equiv) for unhindered amines. Use DIPEA (1.5 equiv) if the amine is acid-sensitive or if pyridine removal is difficult.

  • Stir for 5 minutes.

Step 3: Amine Addition

  • Dissolve the Primary Amine (1.05 equiv) in a minimal amount of DCM.

  • Add the amine solution dropwise over 10–15 minutes.

    • Why: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

Step 4: Reaction & Monitoring

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Warm slowly to Room Temperature (RT) and stir for an additional 2–4 hours.

  • Monitor: Use TLC (Stain: Ninhydrin for amine, PMA for sulfonamide) or LCMS.

    • Target Mass:

      
      . Look for 
      
      
      
      or
      
      
      patterns in MS.

Step 5: Workup (Boc-Safe)

  • Caution: The Boc group is acid-labile. Do not use 1M HCl for washing.

  • Dilute the reaction mixture with excess DCM.

  • Wash 1: Cold 10% Citric Acid (pH ~4–5) to remove excess amine/pyridine. Rapid wash (< 2 mins).

  • Wash 2: Saturated NaHCO

    
     (to remove residual citric acid and sulfonyl byproducts).
    
  • Wash 3: Brine.[1]

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo (Bath temp < 40 °C).

Optimization & Troubleshooting

Solvent & Base Matrix
ParameterStandard ConditionAlternative (Difficult Substrates)Notes
Solvent DCM (Anhydrous)THF or DMFDMF accelerates reaction but is harder to remove. Use for polar amines.
Base Pyridine (2.0 eq)DIPEA (1.5 eq) + DMAP (0.1 eq)DMAP acts as a super-nucleophilic catalyst. Use only if reaction stalls.
Temp 0°C

RT
RT

40°C
Heating increases risk of Boc-cleavage and desulfonylation.
Troubleshooting Guide
  • Issue: Low Yield / Hydrolysis of Chloride

    • Cause: Wet solvents or old reagents.

    • Fix: Use freshly distilled DCM. If the sulfonyl chloride is old, treat it with oxalyl chloride/DMF (catalytic) to "refresh" it back to the chloride form before adding amine.

  • Issue: Boc-Deprotection Observed

    • Cause: Workup was too acidic or reaction generated too much HCl without sufficient base.

    • Fix: Increase base equivalents to 2.5. Switch quench to Saturated NH

      
      Cl (pH ~6) instead of Citric Acid.
      
  • Issue: Dimerization

    • Cause: Amine reacting with two sulfonyl chlorides (rare for sulfonamides but possible).

    • Fix: Ensure strict 1:1 stoichiometry or slight excess of amine.

Workflow Visualization

Graphviz Diagram: Experimental Workflow

ProtocolWorkflow Setup SETUP Dry DCM, N2 atm Dissolve Sulfonyl Chloride Activation ACTIVATION (0°C) Add Pyridine (2.0 eq) Wait 5 mins Setup->Activation Addition ADDITION Add Amine (1.05 eq) in DCM Dropwise over 15 mins Activation->Addition Reaction REACTION Stir 0°C (1h) -> RT (3h) Monitor via LCMS Addition->Reaction Decision Complete? Reaction->Decision Decision->Reaction No (Add DMAP/Heat) Workup WORKUP (Boc-Safe) Wash: 10% Citric Acid -> NaHCO3 -> Brine Dry: Na2SO4 Decision->Workup Yes Purification PURIFICATION Flash Column Chromatography (Hex/EtOAc) Workup->Purification

Caption: Step-by-step experimental workflow ensuring Boc-integrity and high yields.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. Hydrolyzes to produce HCl gas and sulfonic acid.

  • Boc Group: Thermal instability >150°C. Avoid strong Lewis acids during purification.

  • Waste: Aqueous layers from workup will contain pyridine/sulfonates; dispose of in basic organic waste streams.

References

  • General Sulfonylation Protocol: BenchChem. "Sulfonamide Synthesis with Primary Amines." BenchChem Technical Support. Link

  • Aliphatic Sulfonyl Chloride Reactivity: Liu, J., et al. "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines."[2] Phosphorus, Sulfur, and Silicon, 2011.[2] Link

  • Boc-Protection Stability: "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Application Notes. Link

  • Azepane Scaffold Utility: "1-Boc-hexahydro-1H-azepine derivatives in medicinal chemistry." Thieme Connect - Science of Synthesis. Link

  • Reagent Properties: PubChem. "tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Analog)." National Library of Medicine. Link

Sources

Application

Application Notes and Protocols: A Guide to the Sulfonylation of Boc-Protected Azepanes

Introduction The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility and three-dimensional character, making it a val...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility and three-dimensional character, making it a valuable core for the development of novel therapeutics.[1][2] The functionalization of the azepane nitrogen is a critical step in the synthesis of diverse compound libraries. One such key transformation is N-sulfonylation, which introduces a sulfonyl group, a common moiety in many biologically active molecules.[3][4] This application note provides a comprehensive guide to the general procedure for the sulfonylation of tert-butoxycarbonyl (Boc)-protected azepanes, a common intermediate in synthetic campaigns.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Reaction Mechanism and Theoretical Framework

The sulfonylation of an amine is a nucleophilic substitution reaction at a sulfur center. In the context of Boc-azepane, the secondary amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. The reaction typically proceeds via a nucleophilic addition-elimination mechanism.

The presence of a base is crucial for this transformation. The base serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[7]

In many instances, particularly with sterically hindered or less nucleophilic amines, a catalyst such as 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction.[8][9][10] DMAP acts as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[8] This intermediate is then more readily attacked by the amine nucleophile.

Sulfonylation Mechanism cluster_0 Catalytic Cycle with DMAP cluster_1 Uncatalyzed Reaction Boc_Azepane Boc-Azepane Product N-Sulfonylated Boc-Azepane Boc_Azepane->Product + [R-SO2-DMAP]+Cl- Sulfonyl_Chloride R-SO2Cl Sulfonyl_DMAP [R-SO2-DMAP]+Cl- Sulfonyl_Chloride->Sulfonyl_DMAP + DMAP DMAP DMAP Sulfonyl_DMAP->Product + Boc-Azepane Base Base (e.g., Et3N) BaseH [Base-H]+Cl- Base->BaseH + HCl Boc_Azepane_uncat Boc-Azepane Product_uncat N-Sulfonylated Boc-Azepane Boc_Azepane_uncat->Product_uncat + R-SO2Cl Sulfonyl_Chloride_uncat R-SO2Cl Base_uncat Base (e.g., Et3N) BaseH_uncat [Base-H]+Cl- Base_uncat->BaseH_uncat + HCl

Figure 1: General mechanism for the sulfonylation of Boc-azepane.

Experimental Protocols

This section outlines a general and robust protocol for the sulfonylation of Boc-azepane. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific sulfonyl chloride used.

Materials and Reagents
  • Boc-azepane

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol 1: Standard Sulfonylation of Boc-Azepane

This protocol is suitable for most common sulfonyl chlorides.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-azepane (1.0 eq). Dissolve the Boc-azepane in anhydrous DCM (approx. 0.1-0.5 M).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonylating Agent: In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred Boc-azepane solution over 10-15 minutes, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[7]

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[7]

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated Boc-azepane.[3]

Sulfonylation Workflow A 1. Dissolve Boc-Azepane in anhydrous DCM B 2. Add Base (e.g., Et3N) A->B C 3. Cool to 0°C B->C D 4. Add Sulfonyl Chloride solution dropwise C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F G 7. Aqueous Workup F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I J Pure Product I->J

Figure 2: Step-by-step experimental workflow for Boc-azepane sulfonylation.

Protocol 2: DMAP-Catalyzed Sulfonylation for Hindered or Less Reactive Substrates

For sterically hindered or electron-deficient sulfonyl chlorides, the addition of a catalytic amount of DMAP can significantly improve the reaction rate and yield.[8][9]

Follow Protocol 1, with the following modification:

  • Step 2a: After the addition of triethylamine, add a catalytic amount of DMAP (0.1 eq) to the reaction mixture and stir for 5 minutes before the addition of the sulfonyl chloride solution.

Key Experimental Parameters and Troubleshooting

The success of the Boc-azepane sulfonylation reaction is contingent upon several key parameters. Understanding their influence allows for effective troubleshooting and optimization.

ParameterImportance and RationaleTroubleshooting Tips
Solvent Anhydrous aprotic solvents like DCM or chloroform are typically used to ensure the solubility of reagents and prevent hydrolysis of the sulfonyl chloride.If solubility is an issue, consider using other anhydrous aprotic solvents like THF or acetonitrile.
Base A non-nucleophilic organic base such as triethylamine or DIPEA is essential to neutralize the HCl byproduct without competing with the amine nucleophile.[7]If the reaction is sluggish, a stronger, non-nucleophilic base like DBU could be considered, but with caution to avoid side reactions.
Temperature The reaction is typically initiated at 0 °C to control the initial exotherm and minimize side reactions, then allowed to warm to room temperature for completion.[7]For highly reactive sulfonyl chlorides, maintaining the reaction at 0 °C throughout may be necessary. For less reactive substrates, gentle heating might be required, but this should be monitored carefully for decomposition.
Purity of Reagents Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[7]Always use freshly opened or properly stored sulfonyl chlorides. If in doubt, the quality can be checked by NMR.
Workup The aqueous workup is critical to remove the base, its salt, and any unreacted starting materials.If the product is water-soluble, saturating the aqueous layer with NaCl (brine) before extraction can improve recovery.[7]

Subsequent Deprotection of the Boc Group

Following successful sulfonylation, the Boc protecting group can be readily removed under acidic conditions to yield the free N-sulfonylated azepane.[11][12]

Protocol 3: Boc Deprotection
  • Reaction Setup: Dissolve the N-sulfonylated Boc-azepane (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA) to the solution at 0 °C.[13]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[13] The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Conclusion

The sulfonylation of Boc-azepane is a fundamental transformation in the synthesis of diverse azepane-containing molecules. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can achieve high yields and purity. The protocols provided in this application note serve as a robust starting point for the successful execution of this important reaction in a variety of research and development settings.

References

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Mattan, H. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • Movassaghi, M., & Hill, M. D. (2012). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 77(22), 10345–10351. [Link]

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • Bower, J. F., & Williams, J. M. J. (2018). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition, 57(40), 13198–13202. [Link]

  • Suresh Babu, V. V., Patil, B. S., & Vasanthakumar, G. R. (2002). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concomitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. Letters in Peptide Science, 9(4), 231-234. [Link]

  • Aouf, N. E., Gherib, D., & Villemin, D. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 15(11-12), 1045–1049. [Link]

  • ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Atherton, E., & Sheppard, R. C. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Science, 7(10), 558-566. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • RSC Publishing. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. [Link]

  • Semantic Scholar. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. [Link]

  • YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. [Link]

  • OpenOChem Learn. (n.d.). EAS-Sulfonation. [Link]

  • PubMed. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic Hydrocarbons - Arenes - Electrophilic substitution reactions - SULFONATION. [Link]

  • Wiley Online Library. (2019). Synthesis of α-Sulfonyl Ketones through a Salicylic Acid- Catalyzed Multicomponent Reaction Involving Arylsulfonation. [Link]

  • MDPI. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

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Method

Application Notes &amp; Protocols: Nucleophilic Substitution of Azepane-1-Sulfonyl Chlorides

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for extensive decoration, enabling precise tuning of a compound's physicochemical and pharmacokinetic properties.[1][2] Consequently, azepane-based motifs are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anticancer, antidepressant, and anticonvulsant properties.[3][4]

The functionalization of the azepane nitrogen is a critical step in the synthesis of these therapeutic agents. The conversion of the secondary amine to an N-sulfonyl derivative, specifically through the reaction of a nucleophile with an azepane-1-sulfonyl chloride, provides a robust and versatile method for introducing a key pharmacophoric element—the sulfonamide.[5] The resulting sulfonamide linkage is a well-established bioisostere of the amide bond, offering enhanced metabolic stability and distinct hydrogen bonding capabilities that can significantly improve binding affinity and overall drug efficacy.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conditions, mechanisms, and protocols for the nucleophilic substitution of azepane-1-sulfonyl chlorides. It is designed to offer both foundational knowledge and actionable, field-proven insights to facilitate the successful synthesis and optimization of novel azepane-based drug candidates.

Mechanistic Overview: The Sulfonylation Reaction

The reaction between an azepane-1-sulfonyl chloride and a nucleophile (typically a primary or secondary amine) is the most common method for forming the corresponding N-substituted azepane-1-sulfonamide.[7][8] The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group.[9]

The mechanism is generally considered to be a stepwise addition-elimination pathway, although it can exhibit characteristics of a concerted SN2-like process depending on the specific reactants and conditions.[9][10]

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy trigonal bipyramidal intermediate.[9][11]

  • Chloride Expulsion: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, either an excess of the amine nucleophile or an added scavenger base (like pyridine or triethylamine), removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and a salt byproduct (e.g., triethylammonium chloride).[12]

The use of a base is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[13]

Caption: Generalized mechanism for sulfonamide formation.

Optimizing Reaction Conditions

The success and efficiency of the nucleophilic substitution depend on the careful selection of several key parameters. The interplay between the nucleophile, base, solvent, and temperature dictates the reaction rate, yield, and purity of the final product.

Choice of Nucleophile

A wide range of nucleophiles can be employed, with primary and secondary amines being the most common for synthesizing pharmacologically relevant sulfonamides.

  • Primary & Secondary Aliphatic Amines: These are generally highly nucleophilic and react readily with azepane-1-sulfonyl chloride, often at low temperatures (0 °C to room temperature).[7][14]

  • Aromatic Amines (Anilines): The nucleophilicity of anilines is lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the aniline ring increase reactivity, while electron-withdrawing groups decrease it.[15] Reactions with less nucleophilic anilines may require elevated temperatures or longer reaction times.[16]

  • Alcohols & Phenols: Alcohols can react with sulfonyl chlorides to form sulfonate esters.[5][9] This reaction is synthetically valuable for converting the hydroxyl group into an excellent leaving group.[17] The reaction typically requires a strong base or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[12]

Base Selection

The base is crucial for scavenging the HCl byproduct.[12] The choice depends on the nucleophile's reactivity and the overall acid sensitivity of the substrates.

BaseTypeTypical Use Case & Rationale
Pyridine Weakly NucleophilicOften used as both a base and a solvent. It can act as a nucleophilic catalyst, but excess amounts or high temperatures can lead to side reactions.[5][12]
Triethylamine (Et₃N) Non-nucleophilicA sterically hindered organic base commonly used to scavenge HCl without competing as a nucleophile. It is a workhorse for these reactions.[12]
DIPEA Non-nucleophilicDiisopropylethylamine is even more sterically hindered than Et₃N, making it useful when the nucleophile is particularly sensitive.
Inorganic Bases Non-nucleophilicBases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be effective, particularly with less nucleophilic substrates (e.g., phenols or certain anilines) in polar aprotic solvents like DMF or THF.[12][14]
Solvent Effects

The solvent must dissolve the reactants and should not react with the highly electrophilic sulfonyl chloride.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices.[18][19] They are inert to the sulfonyl chloride and effectively solubilize a wide range of organic substrates. Anhydrous conditions are essential to prevent the hydrolysis of the sulfonyl chloride back to its sulfonic acid.[15]

  • Pyridine (as solvent): As mentioned, pyridine can serve as both the solvent and the base. This is convenient but requires careful consideration of potential side reactions.[5]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used for poorly soluble substrates or when higher temperatures are required.[14] Rigorous drying of these solvents is critical.

Experimental Protocols

General Protocol for Synthesis of N-Substituted Azepane-1-sulfonamides

This protocol describes a standard laboratory procedure for the reaction of azepane-1-sulfonyl chloride with a primary or secondary amine.[18]

Materials:

  • Azepane-1-sulfonyl chloride (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Triethylamine (1.5 eq) or Pyridine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 10 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve azepane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted azepane-1-sulfonamide.[18]

Caption: Experimental workflow for sulfonamide synthesis.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded sulfonyl chloride (hydrolysis).[12]2. Poorly reactive (e.g., electron-deficient) amine.[15]3. Insufficiently strong or hindered base.1. Use a fresh bottle of sulfonyl chloride or purify the existing stock. Always store under inert gas.[12]2. Increase reaction temperature, use a more forcing solvent (DMF), or add a catalyst like DMAP.[12]3. Switch to a stronger or different class of base (e.g., from Et₃N to K₂CO₃ in DMF).
Di-sulfonylation of Primary Amine The primary amine nitrogen reacts twice.Use a controlled amount of sulfonyl chloride (≤ 1.05 equivalents). Add the sulfonyl chloride slowly at low temperature (0 °C) to the amine solution.[12]
Formation of Byproducts Side reactions due to high temperature or reactive base (e.g., pyridine).[12]Maintain the lowest feasible temperature. Switch from pyridine to a non-nucleophilic base like triethylamine.
Difficult Purification Product is highly polar or water-soluble.After quenching, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase and improve partitioning into the organic layer.[12]

Conclusion

The nucleophilic substitution of azepane-1-sulfonyl chlorides is a cornerstone reaction for accessing a diverse array of sulfonamide derivatives with significant potential in drug discovery. A thorough understanding of the reaction mechanism and the influence of key parameters—nucleophile choice, base, solvent, and temperature—is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to successfully synthesize and optimize these valuable compounds, accelerating the development of next-generation therapeutics built upon the versatile azepane scaffold.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (n.d.). RSC Publishing. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). [Link]

  • Aromatic sulfonation reactions. (n.d.).
  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. [Link]

  • Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. (n.d.). PMC. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC. [Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). SciSpace. [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (n.d.). ResearchGate. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). ACS Publications. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Application Note: The Strategic Use of 1-Boc-4-chlorosulfonylazepane in Covalent Fragment-Based Drug Design (FBDD)

An In-Depth Technical Guide Abstract Fragment-Based Drug Design (FBDD) has matured into a powerful strategy for identifying lead compounds, particularly for challenging biological targets.[1][2][3] The integration of cov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Fragment-Based Drug Design (FBDD) has matured into a powerful strategy for identifying lead compounds, particularly for challenging biological targets.[1][2][3] The integration of covalent chemistry with FBDD (covalent FBDD) has further expanded its utility, enabling the development of highly potent and selective inhibitors by forming a stable bond with the target protein.[1][4] This guide provides a comprehensive overview and detailed protocols for the application of 1-Boc-4-chlorosulfonylazepane , a novel fragment that synergistically combines a privileged three-dimensional scaffold with a moderately reactive covalent warhead. We will explore the rationale behind its design and provide step-by-step methodologies for its use in screening, hit validation, and lead optimization workflows.

Introduction: The Intersection of Scaffolds, Warheads, and Fragments

The renaissance in covalent drug discovery is driven by its potential to achieve durable target engagement, leading to improved potency and prolonged pharmacodynamic effects.[4][5] When combined with FBDD, which uses small, low-complexity molecules (fragments) to explore chemical space efficiently, the approach can rapidly identify high-quality starting points for drug development.[1][4][6]

The success of a covalent FBDD campaign hinges on the rational design of the fragment library. An ideal covalent fragment possesses two key features:

  • A scaffold that provides a favorable binding motif and vectors for future optimization.

  • An electrophilic "warhead" with tuned reactivity to selectively engage a nucleophilic amino acid residue on the target protein without causing rampant off-target modifications.[7][8]

1-Boc-4-chlorosulfonylazepane is engineered to meet these criteria. It merges the conformationally flexible and three-dimensionally rich azepane ring system with a sulfonyl chloride warhead, offering a unique tool for discovering novel covalent modulators.

The Strategic Advantage of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[9][10] Its significance stems from several key attributes:

  • Three-Dimensionality: Unlike flat, aromatic systems that dominate many fragment libraries, the non-planar nature of the azepane ring allows it to probe complex, non-flat binding sites more effectively.[10]

  • Conformational Flexibility: The azepane ring can adopt multiple low-energy conformations, enabling it to adapt its shape to optimize interactions within a protein's binding pocket.[9][10]

  • Synthetic Tractability: The Boc-protected nitrogen provides a crucial synthetic handle. Following hit identification, the Boc group can be easily removed, opening an avenue for "fragment growing" to enhance affinity and selectivity.[11]

The Sulfonyl Chloride Warhead: A Tunable Electrophile

The chlorosulfonyl group (—SO₂Cl) serves as the covalent warhead. It is an electrophile that can react with nucleophilic amino acid residues such as lysine, cysteine, tyrosine, or histidine. Sulfonyl chlorides and the related sulfonyl fluorides (SuFEx chemistry) are increasingly popular warheads because their reactivity can be modulated, reducing the risk of promiscuous binding associated with overly reactive electrophiles.[8][12] The formation of a stable sulfonamide or sulfonate ester bond can lead to irreversible or very long-residence-time inhibition.

The Covalent FBDD Workflow Using 1-Boc-4-chlorosulfonylazepane

A successful screening campaign requires a multi-stage, self-validating process to identify true hits, confirm their mechanism, and provide a clear path toward optimization. The workflow below is tailored for using electrophilic fragments like 1-Boc-4-chlorosulfonylazepane.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Characterization & Optimization Screen Primary Screen (Intact Protein MS) Hit_ID Hit Identification (Mass Shift Analysis) Screen->Hit_ID Detect Adduct Validation_MS Confirmatory MS (Stoichiometry) Hit_ID->Validation_MS Kinetics Biochemical Assay (Time-Dependent IC50) Validation_MS->Kinetics Confirm Covalency Site_Mapping Binding Site ID (LC-MS/MS) Kinetics->Site_Mapping Progress Validated Hits Structure Structural Biology (X-ray Crystallography) Site_Mapping->Structure Guide Elaboration SAR Hit-to-Lead (Fragment Growing) Structure->SAR

Caption: Covalent FBDD workflow from primary screen to lead optimization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing 1-Boc-4-chlorosulfonylazepane in a typical covalent FBDD campaign.

Protocol 1: High-Throughput Screening by Intact Protein Mass Spectrometry

Rationale: Mass spectrometry (MS) is the definitive method for identifying covalent fragments because it directly detects the formation of a covalent adduct via a mass shift in the target protein.[13][14] This technique is highly sensitive and can be configured for high-throughput screening.[15]

Methodology:

  • Protein Preparation: Prepare the target protein in a volatile, MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4). Ensure the protein is pure and stable under assay conditions.

  • Fragment Library Plating: Prepare a screening plate containing 1-Boc-4-chlorosulfonylazepane and other covalent fragments, typically as 10 mM DMSO stocks. Include negative controls (DMSO vehicle) and positive controls (known covalent inhibitor, if available).

  • Incubation: Add the target protein to the wells of the fragment plate to a final concentration of 1-5 µM. The final fragment concentration is typically 100-200 µM. Incubate for a defined period (e.g., 1-4 hours) at room temperature.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a scavenger like glutathione or by rapid acidification.

  • LC/MS Analysis: Analyze each sample using a high-resolution liquid chromatography-mass spectrometry (LC/MS) system, such as an ESI-TOF. The LC step rapidly desalted the protein prior to injection.[15]

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein species.[16] A mass increase corresponding to the molecular weight of the azepane fragment (minus HCl) is indicative of a covalent hit.

Data Interpretation:

ObservationInterpretationNext Step
Single peak at expected protein MWNo binding occurred.Discard
Peak at Protein MW + ~265.7 Da*Potential Hit: 1:1 covalent adduct formed.Proceed to Validation
Multiple adduct peaksPossible multiple reactive sites or non-specific binding.Characterize stoichiometry

Note: The expected mass shift is the molecular weight of the fragment core (C₁₀H₁₈NO₄S), as the chlorine atom is lost during the reaction.

Protocol 2: Covalent Adduct Verification and Stoichiometry Analysis

Rationale: This secondary MS-based assay confirms the primary hit and determines the binding stoichiometry (i.e., how many fragment molecules are bound to each protein molecule).[13] This is a crucial step to filter out non-specific or promiscuous binders.

Methodology:

  • Dose-Response Incubation: Set up a series of incubations of the target protein (1-5 µM) with increasing concentrations of 1-Boc-4-chlorosulfonylazepane (e.g., from 0.5 to 10 molar equivalents).

  • Time-Course Incubation: Incubate the target protein with a fixed concentration of the fragment (e.g., 5 molar equivalents) and take samples at various time points (e.g., 0, 15, 60, 240 minutes).

  • LC/MS Analysis: Analyze all samples by high-resolution intact protein MS as described in Protocol 1.

  • Data Analysis: For each spectrum, calculate the percentage of modified protein relative to the total protein signal. Plot the percentage of adduct formation against fragment concentration or time.

Protocol 3: Binding Site Mapping by Bottom-Up Proteomics (LC-MS/MS)

Rationale: After confirming covalent binding, it is essential to identify the specific amino acid residue modified by the fragment. This is achieved by digesting the protein-adduct complex and analyzing the resulting peptides by tandem mass spectrometry (LC-MS/MS).[13][17]

Proteomics_Workflow Protein Protein-Fragment Adduct Digest Proteolytic Digestion (e.g., Trypsin) Protein->Digest LC_Sep LC Separation of Peptides Digest->LC_Sep MS1 MS1 Scan (Peptide Mass) LC_Sep->MS1 MS2 MS/MS Fragmentation (Peptide Sequencing) MS1->MS2 Select Peptide Ion Analysis Identify Modified Peptide & Residue MS2->Analysis

Caption: Workflow for identifying the covalent binding site via bottom-up proteomics.

Methodology:

  • Adduct Formation: Incubate the target protein with a 5-10 fold molar excess of 1-Boc-4-chlorosulfonylazepane to ensure a high percentage of modification. Confirm adduct formation with intact protein MS.

  • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea or guanidine-HCl). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is crucial to distinguish unmodified, accessible cysteines from the one targeted by the fragment).

  • Proteolytic Digestion: Remove the denaturant (e.g., by buffer exchange) and digest the protein with a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture on a high-resolution tandem mass spectrometer. The instrument will perform a full MS scan (MS1) to measure peptide masses, followed by fragmentation of selected peptides (MS2) to determine their amino acid sequence.

  • Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein. Look for a peptide whose mass corresponds to the tryptic peptide plus the mass of the azepane fragment. The MS/MS spectrum for that peptide will reveal which specific residue carries the modification.[16]

Protocol 4: Structural Characterization and Hit-to-Lead Optimization

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard for FBDD.[1][7] It provides definitive proof of the binding site and orientation, revealing key interactions that guide the subsequent "fragment growing" or "linking" optimization phase.[11][18]

Methodology:

  • Crystallization: Co-crystallize the target protein with 1-Boc-4-chlorosulfonylazepane or soak pre-existing protein crystals with a solution containing the fragment.

  • X-ray Diffraction: Collect X-ray diffraction data, typically at a synchrotron source.[19]

  • Structure Solution and Refinement: Solve the 3D structure of the complex. The resulting electron density map should clearly show the fragment covalently attached to a specific residue.

  • Fragment Growing Strategy:

    • With the binding mode confirmed, use the structural information to design elaborations.

    • Chemically remove the Boc protecting group from 1-Boc-4-chlorosulfonylazepane.

    • Use the now-free secondary amine as a synthetic handle to add new chemical moieties designed to interact with adjacent pockets in the binding site, thereby increasing affinity and selectivity.[20]

Conclusion

1-Boc-4-chlorosulfonylazepane represents a rationally designed tool for covalent fragment-based screening. Its unique combination of a 3D-rich, privileged azepane scaffold and a tunable sulfonyl chloride warhead provides a compelling starting point for tackling challenging drug targets. The robust, multi-step workflow presented here—spanning high-throughput MS screening, rigorous validation, precise binding site identification, and structure-guided optimization—provides a clear and effective roadmap for researchers to leverage this fragment's potential. By integrating these protocols, drug discovery teams can enhance the efficiency and success rate of identifying novel, high-quality covalent inhibitors.

References

  • Benchchem. Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols.
  • Benchchem. Assay for validating the reversible binding of cyanoacrylamide inhibitors.
  • Benchchem. A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts.
  • Baillie, T. A., et al. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals (Basel). Available at: [Link]

  • Carrel, A., et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • OTAVAchemicals. OTAVA Covalent Inhibitors Library. Available at: [Link]

  • Benchchem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Nortcliffe, A., & Moody, C. J. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available at: [Link]

  • Reymond Research Group. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]

  • Owen, R. L., et al. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Available at: [Link]

  • ResearchGate. Schematic overview of MS-based methodologies for detection of covalent... Available at: [Link]

  • Sledz, P., & Ciulli, A. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Keeley, A., et al. Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at: [Link]

  • Forrest, C. M., & Parker, C. G. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]

  • LaMarr, W., et al. Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

  • Allen, B. D., et al. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies. Available at: [Link]

  • Nicholls, R. A., et al. The missing link: covalent linkages in structural models. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Hocking, B., et al. Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. WIREs Computational Molecular Science. Available at: [Link]

  • Domainex. Covalent inhibitor drug discovery. Available at: [Link]

  • Institute of Crystallography. Structural analysis of proteins and protein-ligand complexes. Available at: [Link]

  • Thornton, J. M., et al. Structural Diversity of Biological Ligands and their Binding Sites in Proteins. UCL Discovery. Available at: [Link]

  • Kathman, S. G., et al. A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]

  • AXXAM. Investigation of MOA of next generation covalent inhibitors. Available at: [Link]

  • Wencewicz, T. A., et al. Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kumar, A., et al. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Forrest, C. M., & Parker, C. G. Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Shraga, R., et al. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. Available at: [Link]

  • Britton, J., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Wu, J., et al. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Opperman, T. J., & Kwasny, S. M. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics. Available at: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available at: [Link]

  • Hirsch, A. K. H., et al. Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. Available at: [Link]

  • Reut, O. O., et al. Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Method

Application Note: Rigorous Handling and Utilization of Moisture-Sensitive Sulfonyl Chlorides

Executive Summary Sulfonyl chlorides ( ) are linchpin electrophiles in medicinal chemistry, widely used to synthesize sulfonamides, sulfonate esters, and sulfones. However, their high susceptibility to hydrolytic decompo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonyl chlorides (


) are linchpin electrophiles in medicinal chemistry, widely used to synthesize sulfonamides, sulfonate esters, and sulfones. However, their high susceptibility to hydrolytic decomposition introduces variable stoichiometry, generates corrosive HCl, and diminishes yield. This guide provides a self-validating framework for handling these reagents, moving beyond basic "keep dry" advice to rigorous, mechanistic control strategies.

Part 1: The Chemistry of Instability

To handle sulfonyl chlorides effectively, one must understand their decomposition. Unlike carboxylic acid chlorides, sulfonyl chlorides degrade via two distinct mechanistic pathways depending on pH and structure, both leading to the corresponding sulfonic acid (


) and hydrochloric acid (

).
  • Direct Hydrolysis (

    
    -like):  Water attacks the sulfur center directly. This is the dominant pathway for aromatic sulfonyl chlorides (e.g., Tosyl chloride).
    
  • Sulfene Elimination (E1cB-like): For aliphatic sulfonyl chlorides with

    
    -protons (e.g., Mesyl chloride), a base (or even water acting as a base) can induce elimination to a highly reactive sulfene intermediate (
    
    
    
    ), which is then rapidly trapped by water.

The Cascade Effect: The hydrolysis product,


, is autocatalytic in moist air. It protonates moisture, increasing the hygroscopicity of the solid, which draws in more water, accelerating decomposition. A crusty or fuming bottle indicates significant titer loss.

Part 2: Storage & Quality Control Protocols

Trustworthiness Principle: Never assume the label purity of a sulfonyl chloride that has been opened.

Storage Best Practices
  • Primary: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Secondary: Parafilm is insufficient for long-term storage. Use electrical tape or heat-shrink bands around caps.

  • Temperature: Refrigeration (

    
    ) slows hydrolysis but increases condensation risk upon opening. Crucial:  Allow the bottle to warm to room temperature in a desiccator before opening to prevent atmospheric moisture condensation on the cold reagent.
    
Protocol A: Quantitative Purity Assessment (Morpholine Titration)

Why this works: Direct titration of chloride is inaccurate due to interference from hydrolyzed HCl. This method reacts the active sulfonyl chloride with a secondary amine (morpholine), creating a neutral sulfonamide. The excess morpholine is then titrated, providing a direct measurement of the active electrophile.

Reagents:

  • Morpholine (Standardized solution, e.g., 0.5 M in Toluene)

  • HCl (Standardized solution, e.g., 0.1 M aqueous or methanolic)[1]

  • Indicator: Methyl Red or Bromocresol Green

Step-by-Step:

  • Weighing: Accurately weigh

    
    1.0 mmol of the sulfonyl chloride sample into a dry 125 mL Erlenmeyer flask.
    
  • Derivatization: Add exactly 5.00 mL of 0.5 M Morpholine solution. Swirl and let stand for 5–10 minutes.

    • Chemistry:

      
      
      
    • Note: One equivalent of morpholine is consumed by the reaction; the second neutralizes the HCl generated.

  • Dilution: Add 20 mL of neutral methanol or isopropanol to solubilize the mixture.

  • Titration: Add 3–4 drops of indicator. Titrate the unreacted free morpholine with standardized 0.1 M HCl to the endpoint (Yellow

    
     Red).
    
  • Calculation:

    
    
    (The factor of 2 accounts for the stoichiometry: 1 mol 
    
    
    
    consumes 2 mol amine).[2]
Protocol B: Rapid GC-MS Check (Derivatization)

Direct injection of sulfonyl chlorides can degrade GC columns and give broad peaks.

  • Dissolve 5 mg sample in 1 mL dry DCM.

  • Add 2 drops diethylamine.

  • Wait 1 min. Inject.

  • Analyze for the diethyl-sulfonamide adduct. Absence of this peak confirms total hydrolysis.

Part 3: Reaction Optimization & Execution

Expertise Principle: Prevent side reactions by controlling the "Micro-Environment" of the addition.

Reagent & Solvent Selection Map
ComponentRecommendationMechanistic Rationale
Solvent DCM, THF, MeCN (Anhydrous)High solubility; non-nucleophilic. Avoid alcohols/amines as solvents.
Base (Scavenger) Triethylamine (

), DIPEA
Sterically hindered; traps HCl without competing for the electrophile.
Base (Catalyst) DMAP (1-5 mol%)Forms a reactive

-sulfonylpyridinium intermediate, accelerating attack by poor nucleophiles.
Avoid Pyridine (in excess)Can cause side-reactions (e.g., conversion of alcohols to alkyl chlorides via displacement of the sulfonate).[3]
Visualization: Purity Decision Workflow

The following diagram outlines the logical flow for determining if a reagent batch is fit for purpose.

PurityCheck Start Sulfonyl Chloride Batch Visual Visual Inspection: Caking or Fuming? Start->Visual Discard Discard / Recrystallize Visual->Discard Yes Deriv Derivatization Check (GC-MS or TLC w/ amine) Visual->Deriv No (Free flowing) Deriv->Discard Major Acid Peak Titrate Quantitative Titration (Protocol A) Deriv->Titrate Clean Adduct Peak Titrate->Discard <80% Purity Use Proceed to Reaction Titrate->Use >95% Purity Adjust Adjust Stoichiometry based on Titer Titrate->Adjust 80-95% Purity Adjust->Use

Caption: Decision matrix for qualifying sulfonyl chloride reagents before use in critical synthesis.

Protocol C: Moisture-Free Sulfonylation (Schlenk Technique)

Objective: Synthesis of a Sulfonamide from a Primary Amine.[4]

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with

    
     or 
    
    
    
    .[4][5]
  • Charge: Add the amine (1.0 equiv) and dry DCM (

    
     M concentration).
    
  • Base: Add

    
     (1.5 equiv) via syringe. Cool the mixture to 
    
    
    
    (ice bath).
    • Why: Low temp minimizes the competing hydrolysis reaction if trace moisture enters.

  • Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a separate dry vial with minimal DCM. Transfer this solution dropwise via syringe to the reaction flask over 10 minutes.

    • Control: Never add solid reagent directly to the open flask; this exposes the reaction to air and creates local hot spots.

  • Monitoring: Warm to Room Temp (RT). Monitor by TLC/LC-MS.

    • Self-Validation: If starting material remains but

      
       is gone, hydrolysis occurred. Add 0.2 equiv fresh reagent.
      

Part 4: Safe Quenching & Waste Disposal

Safety Warning: Sulfonyl chlorides react violently with water, generating heat and gas pressure.

Quenching Protocol:

  • Dilution: Dilute the reaction mixture (or waste reagent) with an inert solvent (DCM or Toluene). Never quench neat reagent.

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
  • Sequential Addition:

    • Add Isopropanol or tert-Butanol first. These react slower than water, mitigating exotherms.

    • Add Aqueous Ammonium Hydroxide or Sat. Sodium Bicarbonate slowly. The base neutralizes the HCl immediately, preventing gas pressure buildup from acid fumes.

  • Verification: Stir for 30 minutes. Check pH to ensure neutrality (pH 7) before disposing into the aqueous/organic waste stream.

References

  • RSC. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[6] Journal of the Chemical Society B. Retrieved from [Link]

  • Organic Syntheses. (1954). p-Toluenesulfinyl Chloride.[4][7][8] Org. Synth. 1954, 34, 93. Retrieved from [Link]

  • Sarpong Group. (2016). Quenching of Pyrophoric Materials SOP. UC Berkeley. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Welcome to the dedicated technical support guide for handling tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the hydrolysis of this critical reagent. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity of your material and the success of your experiments.

Understanding the Challenge: The Dual Nature of the Molecule

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a bifunctional molecule featuring two key reactive sites: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a highly electrophilic sulfonyl chloride. This dual functionality makes it a versatile building block but also introduces specific stability challenges, primarily the susceptibility of the sulfonyl chloride group to hydrolysis.

The primary pathway for degradation is the reaction of the sulfonyl chloride with water, which leads to the formation of the corresponding sulfonic acid. This side product is unreactive in subsequent sulfonylation reactions and can complicate purification processes, ultimately leading to lower yields and product impurities.[1]

Mechanism of Hydrolysis

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This process can be accelerated by basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate has started to hydrolyze?

A1: The most immediate indicators of hydrolysis are often analytical. Upon analysis by techniques like NMR or LC-MS, you will observe the appearance of a new peak corresponding to the sulfonic acid derivative.[1] Visually, there may not be a dramatic change, but a decrease in the expected yield of your desired sulfonamide or sulfonate ester product is a strong indicator of reagent degradation.[1]

Q2: How does atmospheric moisture affect the stability of the compound during storage?

A2: Atmospheric moisture is a primary contributor to the hydrolysis of sulfonyl chlorides.[2][3] Storing the compound in a container that is not airtight will allow for the gradual ingress of water vapor, leading to slow degradation over time. It is crucial to store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to minimize exposure to moisture.[3]

Q3: Can the Boc protecting group be affected by the conditions used to prevent sulfonyl chloride hydrolysis?

A3: The Boc group is generally stable under the anhydrous and often neutral or mildly basic conditions required for handling the sulfonyl chloride.[4] However, it is sensitive to strong acids.[5][6] Therefore, it is critical to avoid any acidic conditions during workup or storage to prevent premature deprotection of the azepane nitrogen.

Q4: I suspect my solvent is contaminated with water. How can I be sure, and what is the best course of action?

A4: To confirm water contamination, you can use a Karl Fischer titrator for an accurate quantitative measurement. Alternatively, for a qualitative check, the addition of a small amount of a water-sensitive indicator, like sodium benzophenone ketyl, can be used (a persistent blue or purple color indicates an anhydrous solvent). The best course of action is to always use freshly distilled, anhydrous solvents for your reactions.[1] If distillation is not feasible, using solvents from a freshly opened bottle or those stored over molecular sieves is recommended.

Troubleshooting Guide: Hydrolysis During Experimental Workflows

This section addresses common issues encountered during reactions involving tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low reaction yield with starting material recovery Incomplete reaction due to hydrolyzed sulfonyl chloride.- Ensure all glassware is oven-dried immediately before use. - Use freshly opened or distilled anhydrous solvents.[1] - Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar).[1]Increased conversion to the desired product and improved yield.
Formation of a highly polar, water-soluble byproduct The byproduct is likely the sulfonic acid from hydrolysis.- During aqueous workup, use cold (0-5 °C) water or brine and minimize contact time.[1][7] - Perform extractions quickly and efficiently. - Avoid basic washes (e.g., sodium bicarbonate) which can accelerate hydrolysis.[7]Minimized formation of the sulfonic acid byproduct, leading to a cleaner crude product and easier purification.
Inconsistent reaction outcomes between batches Variable moisture content in reagents or atmosphere.- Standardize the procedure for drying solvents and glassware. - Always handle the sulfonyl chloride in a glovebox or under a steady stream of inert gas. - Use fresh, high-quality reagents for each reaction.[2][3]Improved reproducibility of the reaction and more consistent yields.
Reaction fails to go to completion, even with excess sulfonyl chloride The sulfonyl chloride may have significantly degraded prior to use.- Before use, check the purity of the sulfonyl chloride by NMR or IR spectroscopy.[8] - If significant hydrolysis is detected, consider purifying the reagent or obtaining a fresh batch.A reliable reaction outcome with the expected stoichiometry.
Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process when troubleshooting low yields in a sulfonylation reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Reagent Purity (NMR/LC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup Procedure Start->Check_Workup Purity_OK Purity is High Check_Purity->Purity_OK Yes Purity_Bad Hydrolysis Detected Check_Purity->Purity_Bad No Conditions_OK Conditions Anhydrous Check_Conditions->Conditions_OK Yes Conditions_Wet Moisture Present Check_Conditions->Conditions_Wet No Workup_OK Workup is Rapid & Cold Check_Workup->Workup_OK Yes Workup_Bad Prolonged/Warm Aqueous Contact Check_Workup->Workup_Bad No Purify_Reagent Purify or Replace Reagent Purity_Bad->Purify_Reagent Success Improved Yield Purify_Reagent->Success Implement_Anhydrous Implement Anhydrous Techniques (Dry Solvents, Inert Atmosphere) Conditions_Wet->Implement_Anhydrous Implement_Anhydrous->Success Optimize_Workup Optimize Workup (Cold, Fast, Avoid Base) Workup_Bad->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield reactions.

Experimental Protocol: General Procedure for Sulfonamide Formation Under Anhydrous Conditions

This protocol provides a detailed, step-by-step methodology for the reaction of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate with a primary or secondary amine, with a strong emphasis on preventing hydrolysis.

Materials and Reagents
  • tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • Anhydrous base (e.g., triethylamine, pyridine) (1.5-2.0 eq.)[9]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Oven-dry all glassware Prep_Solvent Use anhydrous solvent Prep_Glassware->Prep_Solvent Prep_Inert Set up under N2/Ar atmosphere Prep_Solvent->Prep_Inert Dissolve_Amine Dissolve amine and base in solvent Prep_Inert->Dissolve_Amine Cool_Mixture Cool reaction to 0 °C Dissolve_Amine->Cool_Mixture Add_Sulfonyl Slowly add sulfonyl chloride solution Cool_Mixture->Add_Sulfonyl Stir_Reaction Stir at 0 °C to room temperature Add_Sulfonyl->Stir_Reaction Monitor_TLC Monitor reaction by TLC/LC-MS Stir_Reaction->Monitor_TLC Quench Quench with cold saturated NH4Cl (aq) Monitor_TLC->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (Na2SO4/MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Standard experimental workflow for sulfonylation.

Procedure
  • Preparation: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.[1]

  • Reagent Addition: In the flask, dissolve the amine (1.0-1.2 eq.) and the anhydrous base (e.g., triethylamine, 1.5-2.0 eq.) in anhydrous solvent. Cool the solution to 0 °C using an ice-water bath.[1]

  • Sulfonyl Chloride Addition: Dissolve tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate (1.0 eq.) in a small amount of anhydrous solvent in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[3]

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of cold, saturated aqueous ammonium chloride solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing and Drying: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Analytical Confirmation of Hydrolysis

To definitively identify the presence of the sulfonic acid byproduct, the following analytical techniques are recommended:

Technique Expected Observation for Sulfonic Acid Byproduct
¹H NMR Disappearance of the characteristic sulfonyl chloride proton signals and the appearance of new signals, often shifted upfield. The protons adjacent to the sulfur will experience a different chemical environment.
LC-MS A new peak with a mass corresponding to the hydrolyzed product (M-Cl+OH). The sulfonic acid will typically have a much shorter retention time on a reverse-phase column due to its increased polarity.[1]
IR Spectroscopy The characteristic S-Cl stretch (typically around 600-700 cm⁻¹) will be absent, and strong, broad O-H and S=O stretching bands (around 3400-2400 cm⁻¹ and 1250-1100 cm⁻¹, respectively) will appear.[8]

This guide provides a comprehensive framework for mitigating the risks of hydrolysis when working with tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate. By implementing these preventative measures and troubleshooting strategies, researchers can ensure the integrity of their experiments and achieve reliable, reproducible results.

References

  • BenchChem Technical Support Team. (2025, December). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (n.d.).
  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup. BenchChem.
  • BenchChem Technical Support Team. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps.

Sources

Optimization

Technical Support Center: Synthesis of Azepane Sulfonamides

Welcome to the technical support center dedicated to the synthesis of azepane sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this importa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of azepane sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The unique conformational flexibility of the seven-membered azepane ring makes these compounds valuable in drug discovery, but their synthesis can present unique challenges compared to their five- and six-membered counterparts.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing azepane sulfonamides?

The most prevalent and direct method is the reaction of azepane (or a substituted derivative) with a sulfonyl chloride in the presence of a base.[4][5] This is a classic nucleophilic substitution reaction where the secondary amine nitrogen of the azepane ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[4]

Q2: Why is the choice of base so critical in this reaction?

The base plays a crucial role beyond simply scavenging HCl. An improper choice can lead to side reactions and low yields.[6]

  • Standard Bases: Pyridine and triethylamine (Et₃N) are commonly used.[7] Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. However, it can be difficult to remove during workup.[7] Triethylamine is a non-nucleophilic, hindered base that is generally effective and easier to remove.

  • Steric Hindrance: If the azepane or the sulfonyl chloride is sterically hindered, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine may be required to facilitate the reaction.[8]

  • Catalysis: In some cases, adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric base like triethylamine can significantly accelerate the reaction, especially with less reactive amines.[8]

Q3: What are the primary side reactions to be aware of?

The main side reactions that can diminish your yield include:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture.[4][9] If water is present in the solvent, glassware, or reagents, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[4] This is often the primary cause of failed or low-yielding reactions.

  • Ring-Opening of Azepane: While less common under standard sulfonylation conditions, the seven-membered azepane ring possesses some inherent strain.[10] Harsh conditions (e.g., very high temperatures, strong Lewis acids) could potentially lead to ring-opening side reactions.

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the azepane to react with the sulfonyl chloride, forming a sulfonate ester byproduct.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Product Yield

A low yield is the most common issue. The following flowchart can guide your troubleshooting process.

G start Low or No Yield cause1 Cause: Degraded Sulfonyl Chloride (Hydrolysis) start->cause1 cause2 Cause: Suboptimal Reaction Conditions start->cause2 cause3 Cause: Low Reactivity of Azepane start->cause3 cause4 Cause: Incorrect Stoichiometry start->cause4 sol1 Solution: • Use a fresh bottle of sulfonyl chloride. • Ensure all glassware is flame-dried. • Use anhydrous solvents. cause1->sol1 Verify Reagent Quality sol2 Solution: • Maintain low temperature (0 °C) during addition. • Allow reaction to warm to RT and stir longer (monitor by TLC). • Consider gentle heating (40-60 °C) if no conversion is observed at RT. cause2->sol2 Optimize Conditions sol3 Solution: • Increase reaction temperature. • Add a nucleophilic catalyst (e.g., 0.1 eq DMAP). • Use a more activating base (e.g., DBU). cause3->sol3 Enhance Reactivity sol4 Solution: • Carefully check molar equivalents. • Typically use 1.0-1.2 equivalents of sulfonyl chloride relative to the azepane. cause4->sol4 Check Calculations

Caption: Troubleshooting workflow for low yield reactions.

Problem 2: Multiple Spots on TLC, Difficult Purification

Observing multiple spots on your Thin-Layer Chromatography (TLC) plate indicates the presence of impurities or byproducts.

Q: My crude product shows a very polar spot at the baseline of the TLC. What is it?

A: This is almost certainly the sulfonic acid byproduct resulting from the hydrolysis of your sulfonyl chloride.[4] Its high polarity causes it to adhere strongly to the silica gel baseline.

  • Cause: Presence of water in the reaction.

  • Solution: Strictly adhere to anhydrous conditions. Use freshly distilled anhydrous solvents (like Dichloromethane - DCM) and flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use.[9]

Q: I'm having difficulty separating my product from the starting azepane.

A: This occurs when the reaction has not gone to completion.

  • Cause: Insufficient reaction time, low temperature, or not enough sulfonyl chloride.

  • Solution:

    • Monitor Progress: Allow the reaction to stir longer, monitoring its progress every few hours by TLC until the starting amine spot is consumed.[7]

    • Workup Strategy: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl).[11] This will protonate the unreacted basic azepane, forming a salt that will move into the aqueous layer, effectively separating it from your neutral sulfonamide product.

Q: My product appears to be degrading during column chromatography. How can I prevent this?

A: N-sulfonyl azepanes can sometimes be sensitive to the acidic nature of standard silica gel.[10]

  • Diagnosis: Spot your crude material on a TLC plate. If you observe streaking or the appearance of new spots after letting the plate sit for 10-15 minutes before developing, your compound is likely degrading on the silica.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your column solvent and add ~1% triethylamine (relative to the volume of the solvent). This will create a neutral environment and prevent degradation of acid-sensitive compounds.

    • Alternative Chromatography: Consider using a different stationary phase, such as neutral alumina.

    • Crystallization: If your product is a solid, recrystallization can be an excellent alternative to chromatography for purification.[9][12]

Experimental Protocols & Data

Optimized General Protocol for N-Sulfonylation of Azepane

This protocol provides a robust starting point for the synthesis of a generic azepane sulfonamide.

1. Reaction Setup:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add azepane (1.0 equiv.).

  • Dissolve the azepane in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the flask to 0 °C using an ice-water bath.

2. Reagent Addition:

  • Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) to the stirred solution.[7]

  • In a separate flask, dissolve the desired sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the azepane solution over 20-30 minutes using a syringe or dropping funnel. Causality Note: Slow addition prevents localized high concentrations of the electrophile, minimizing potential side reactions.[11][13]

3. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction's progress by TLC until the starting azepane is completely consumed (typically 2-18 hours).[11]

4. Workup and Extraction:

  • Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10]

Typical Reaction Conditions Summary

The following table summarizes common starting conditions for optimization.

ParameterConditionRationale & Key Considerations
Substrate Ratio Azepane:Sulfonyl Chloride (1.0 : 1.1)A slight excess of the sulfonyl chloride ensures complete consumption of the amine.[11]
Base Triethylamine (1.5 eq) or Pyridine (2.0 eq)Et₃N is easier to remove. Pyridine can act as a catalyst.[7]
Solvent Anhydrous DCM or THFMust be anhydrous to prevent hydrolysis of the sulfonyl chloride.[4]
Temperature 0 °C to Room TemperatureControls initial exotherm and improves selectivity.[7]
Reaction Time 2 - 18 hoursHighly substrate-dependent. Monitor by TLC or LC-MS.[11]
General Workflow Diagram

G A 1. Reaction Setup (Flame-dried glassware, N₂ atm) B 2. Add Azepane & Anhydrous Solvent A->B C 3. Cool to 0 °C B->C D 4. Add Base (e.g., Et₃N) C->D E 5. Slow, Dropwise Addition of Sulfonyl Chloride Solution D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Aqueous Workup & Extraction F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography or Recrystallization) H->I J Pure Azepane Sulfonamide I->J

Sources

Troubleshooting

Technical Support Center: Purification of Unstable Sulfonyl Chlorides

Status: Operational Ticket ID: TSC-SC-2024 Subject: Stabilization, Purification, and Handling of Labile Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist Welcome & Diagnostic Triage Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSC-SC-2024 Subject: Stabilization, Purification, and Handling of Labile Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist

Welcome & Diagnostic Triage

Welcome to the technical support hub for sulfonyl chloride chemistry. You are likely here because your intermediate is decomposing during workup, turning into a sulfonic acid on the column, or extruding


 upon concentration.

The Core Problem: Sulfonyl chlorides (


) are thermodynamically unstable electrophiles. They face two primary decay pathways:
  • Hydrolysis: Reaction with water to form sulfonic acids (

    
    ).
    
  • Desulfonylation: Thermal extrusion of

    
     to form aryl/alkyl chlorides (
    
    
    
    ).

Use the decision matrix below to determine your immediate course of action.

Module 1: Purification Strategy Decision Matrix

PurificationStrategy Start START: Characterize Crude Material State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Oil / Liquid State->Liquid Action1 Recrystallization (Dry Toluene/Hexane) Solid->Action1 Preferred Action3 TELESCOPE (Do Not Isolate) Solid->Action3 If highly reactive Stability Hydrolytic Stability? Liquid->Stability Unstable High (Heterocyclic/Aliphatic) Stability->Unstable CRITICAL Stability->Unstable If isolation required Stable Moderate (Electron-Poor Aryl) Stability->Stable Unstable->Action3 CRITICAL Action4 Non-Aqueous Wash (Hexane Trituration) Unstable->Action4 If isolation required Action2 Flash Chromatography (Fast, Buffered) Stable->Action2

Figure 1: Decision workflow for selecting the appropriate purification method based on physical state and stability profile.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers.

Issue 1: "My product stays on the baseline during TLC/Column Chromatography."

Diagnosis: Silica-Induced Hydrolysis. Standard silica gel is acidic (pH ~5) and contains adsorbed water. Unstable sulfonyl chlorides hydrolyze rapidly on the column to form sulfonic acids, which are highly polar and stick to the baseline.

  • Corrective Action:

    • Buffer the Silica: Pre-treat your silica slurry with 1% Triethylamine (Et3N) or 1% Pyridine. This neutralizes acidic sites.

    • The "Flash" Plug: Do not run a full gradient. Use a short plug of silica (height < 5cm). Flush with non-polar solvent (Hexane/DCM) to elute the chloride, leaving polar impurities behind.

    • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade I) instead of silica. It is far less hygroscopic and acidic [1].

Issue 2: "The NMR looks good, but the product degrades during rotary evaporation."

Diagnosis: Thermal Desulfonylation (


 Extrusion). 
Heterocyclic sulfonyl chlorides (especially pyridine-2-sulfonyl chlorides) are prone to losing 

to form the corresponding aryl chloride. This is driven by heat.
  • Corrective Action:

    • Temperature Control: Never set the rotavap bath above 30°C .

    • Azeotropic Drying: Do not dry to completion if possible. Remove bulk solvent, then add dry toluene and evaporate again to remove traces of water/thionyl chloride without overheating.

    • Vacuum Control: Use high vacuum at lower temperatures rather than moderate vacuum at high temperatures.

Issue 3: "Yield drops significantly after aqueous workup."

Diagnosis: pH-Dependent Hydrolysis. Sulfonyl chlorides hydrolyze faster at high pH (OH- attack) and sometimes at very low pH.

  • Corrective Action:

    • Avoid Bicarbonate: Never wash unstable sulfonyl chlorides with saturated

      
      . The basicity accelerates hydrolysis. Use cold water  or 1% HCl  instead.
      
    • Salting Out: Wash with saturated Brine (NaCl).[1] This reduces the solubility of the organic product in the aqueous phase and lowers the water concentration in the organic phase [2].[2]

    • The "Ice" Rule: All aqueous washes must be performed with ice-cold solutions (0-4°C).

Optimized Protocols

Protocol A: The "Wash and Go" (Rapid Aqueous Workup)

Best for: Moderately stable aryl sulfonyl chlorides (e.g., Tosyl chloride derivatives).

  • Quench: Cool reaction mixture to 0°C. Pour onto a slurry of ice and 1M HCl.

  • Extract: Immediately extract with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash:

    • Wash 1: Cold Water (removes bulk acid).

    • Wash 2: Cold Saturated Brine (removes water).[1]

  • Dry: Dry over anhydrous

    
     (Magnesium Sulfate) for max 10 minutes . (Do not leave overnight; hydrated salts can act as hydrolysis catalysts).
    
  • Concentrate: Filter and evaporate at <30°C.

Protocol B: Non-Aqueous Isolation (Trituration)

Best for: Highly unstable solid sulfonyl chlorides.

  • Evaporation: Remove the reaction solvent (often DCM or Thionyl Chloride) under high vacuum at room temperature.

  • Trituration: Add dry n-Hexane or n-Heptane to the oily residue.

  • Sonication: Sonicate/stir vigorously. The sulfonyl chloride often crystallizes or precipitates while impurities remain in the mother liquor.

  • Filtration: Filter under a blanket of Nitrogen. Wash the cake with cold Hexane.

  • Storage: Store immediately in a freezer (-20°C) under inert gas.

Protocol C: The "Telescope" Method (Gold Standard)

Best for: Heterocyclic or aliphatic sulfonyl chlorides that degrade upon isolation.

Instead of isolating the unstable intermediate, react it in situ.

  • Formation: Generate the sulfonyl chloride (e.g., using

    
     or Thionyl Chloride).
    
  • Solvent Swap (Optional): If the chlorinating agent is volatile (e.g.,

    
    ), strip it off under vacuum and re-dissolve the residue in dry DCM/THF.
    
  • Coupling: Add the amine/alcohol nucleophile and a scavenger base (e.g., Pyridine) directly to the crude sulfonyl chloride solution at 0°C.

  • Purification: Purify the stable sulfonamide or sulfonate ester product, which is far more robust than the chloride [3].

Comparative Data: Chlorinating Reagents

Choosing the right reagent affects the purity of the crude material.

ReagentByproductsWorkup DifficultyStability Impact
Thionyl Chloride (

)

,

Low (Volatile)High (Acidic conditions stabilize some chlorides)
Oxalyl Chloride (

)

,

,

Very Low (Gases)Best (Catalytic DMF allows mild conditions)
Sulfuryl Chloride (

)

,

ModerateModerate (Strong oxidant, can chlorinate rings)
NCS / HCl /

SuccinimideHigh (Solid waste)Good (Milder, avoids strong acids)

Mechanism of Failure

Understanding how the molecule dies is crucial for preventing it.

DecompositionPathways RSO2Cl Sulfonyl Chloride (R-SO2Cl) Transition1 S(VI) Tetrahedral Intermediate RSO2Cl->Transition1 Nucleophilic Attack ArylChloride Aryl Chloride (R-Cl) + SO2 RSO2Cl->ArylChloride Thermal Extrusion (Concerted) Water H2O / Silica-OH Water->Transition1 SulfonicAcid Sulfonic Acid (R-SO3H) Transition1->SulfonicAcid -HCl Heat Heat (>40°C) Heat->ArylChloride

Figure 2: Competing decomposition pathways. Hydrolysis is driven by moisture/nucleophiles, while desulfonylation is driven by heat.

References

  • BenchChem Technical Support. (2025).[1] Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup. BenchChem. Link

  • Org. Synth. (1940). Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 2, p.440. Link

  • Woolven, H., et al. (2011).[3] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876–4878. Link

  • L. Pincekova, et al. (2024).[3][4] Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO. Organic Letters, 26, 5951-5955.[3] Link

  • Yang, Z., et al. (2013).[3] Synthesis of Sulfonyl Chlorides via Oxidative Chlorosulfonation. Synthesis, 45, 1675-1682.[3] Link

Sources

Optimization

Storage stability of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate at -20°C

Technical Support Center: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate A Guide to Ensuring Compound Integrity in Research and Development As a Senior Application Scientist, I've frequently collaborated with researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

A Guide to Ensuring Compound Integrity in Research and Development

As a Senior Application Scientist, I've frequently collaborated with researchers on the nuances of handling reactive chemical intermediates. The stability of these molecules is not just a matter of storage; it's the bedrock of reproducible and reliable experimental outcomes. This guide is structured to address the specific challenges and questions surrounding the storage and handling of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate, a key building block in many synthetic pathways. While specific long-term stability data for this exact compound at -20°C is not extensively published, we can apply fundamental chemical principles to establish a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: I've stored my tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate at -20°C. What are the primary stability concerns I should be aware of?

The principal concern for the stability of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is its susceptibility to hydrolysis. The chlorosulfonyl group (-SO₂Cl) is highly electrophilic and will readily react with nucleophiles, with water being the most common nucleophile encountered during storage and handling.

  • Mechanism of Degradation: The primary degradation pathway is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This reaction is often autocatalytic, as the hydrogen chloride (HCl) gas produced can further accelerate the degradation of the starting material.

  • Impact of Temperature: While storage at -20°C significantly slows down this degradation process compared to room temperature, it does not entirely halt it. The presence of even trace amounts of moisture, which can be introduced from atmospheric humidity when containers are opened, can lead to slow but steady degradation over time.

  • Boc Protecting Group: A secondary, though less immediate, concern could be the stability of the tert-butyloxycarbonyl (Boc) protecting group, which is known to be labile under strong acidic conditions. The HCl generated from the hydrolysis of the sulfonyl chloride could potentially lead to the cleavage of the Boc group, resulting in the formation of 4-(chlorosulfonyl)azepane.

To mitigate these risks, it is crucial to handle the compound under strictly anhydrous conditions and to minimize the frequency of opening the storage container.

Troubleshooting Guide

Q2: I'm seeing variable results in my reactions using a batch of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate that has been stored for several months. How can I troubleshoot this?

Inconsistent reaction outcomes are a classic indicator of reagent degradation. The likely culprit is a decrease in the purity of your tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate due to hydrolysis. The presence of the sulfonic acid byproduct can interfere with your reaction by altering the stoichiometry and reacting with your intended nucleophile.

Here is a systematic approach to troubleshooting this issue:

Step 1: Purity Assessment Before using a stored batch, it is imperative to re-analyze its purity. This provides a quantitative measure of the active compound remaining.

Step 2: Analytical Method Selection The choice of analytical method is critical for accurately assessing purity. High-Performance Liquid Chromatography (HPLC) is often the method of choice for this type of analysis.

  • Why HPLC? HPLC allows for the separation and quantification of the parent compound from its degradation products. A reversed-phase method is typically suitable.

  • Alternative Method: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy can also be a powerful tool. By integrating the peaks corresponding to the parent compound and any major impurities, you can determine their relative ratios. Look for the appearance of new signals that could correspond to the hydrolyzed product.

Step 3: Interpreting the Results Compare the purity of the stored sample to the certificate of analysis of the new batch. A significant decrease in the main peak's area percentage in the HPLC chromatogram, or the appearance of new peaks, confirms degradation.

Below is a workflow to guide you through this troubleshooting process:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: How to Conduct a Stability Study for tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate at -20°C

To proactively manage the quality of your stored compound, a focused, in-house stability study is recommended. This protocol outlines a streamlined approach to generate your own stability data.

Objective: To determine the rate of degradation of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate at -20°C over a defined period.

Materials:

  • A new, unopened container of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (this will be your T₀ sample).

  • Several small, airtight, amber glass vials suitable for low-temperature storage.

  • Inert gas (Argon or Nitrogen).

  • Analytical balance.

  • HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

  • HPLC grade solvents (e.g., acetonitrile, water).

  • 0.1% Formic acid in water and acetonitrile (typical mobile phases).

Methodology:

  • Aliquot Preparation (Day 0):

    • In a glove box or under a steady stream of inert gas, carefully aliquot 5-10 mg of the new compound into each of the pre-weighed vials.

    • Backfill each vial with inert gas before sealing tightly.

    • Prepare enough aliquots for each time point in your study (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • Initial Analysis (T=0):

    • Take one of the freshly prepared aliquots for immediate analysis.

    • Prepare a standard solution of known concentration (e.g., 1 mg/mL) in anhydrous acetonitrile.

    • Develop an HPLC method capable of resolving the parent compound from potential impurities. A good starting point is a gradient method with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Inject the T=0 sample and record the chromatogram. The purity at this point is considered 100% for the purpose of the study.

  • Storage:

    • Place the remaining sealed vials in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer, which cycles temperature).

  • Time Point Analysis:

    • At each scheduled time point (1, 3, 6, 12 months), remove one vial from the freezer.

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Prepare a sample for HPLC analysis using the same procedure as the T=0 sample.

    • Analyze the sample using the established HPLC method.

  • Data Analysis:

    • For each time point, calculate the purity of the compound by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram.

    • Plot the purity (%) as a function of time (months).

Caption: Workflow for an in-house stability study.

Data Summary

While specific data for this compound is not available, a hypothetical outcome of the stability study described above is presented in the table below for illustrative purposes.

Time PointStorage ConditionHypothetical Purity (%)Observations
T = 0-20°C99.5%Baseline purity from a new batch.
T = 3 Months-20°C98.9%Minor degradation observed. A small peak corresponding to the sulfonic acid may be visible.
T = 6 Months-20°C97.2%Noticeable decrease in purity. The sulfonic acid peak is more prominent.
T = 12 Months-20°C94.0%Significant degradation. The material may not be suitable for sensitive reactions without re-purification.

Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual results may vary based on the specific batch, handling procedures, and storage conditions.

Best Practices for Handling and Storage

  • Procurement: Purchase the compound in quantities that you expect to use within a reasonable timeframe (e.g., 6-12 months) to avoid long-term storage issues.

  • Inert Atmosphere: Always handle the solid compound under an inert atmosphere (e.g., in a glove box or under a flow of argon or nitrogen).

  • Aliquoting: Upon receipt, if you do not plan to use the entire bottle at once, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.

  • Container: Use amber glass vials with tight-fitting, Teflon-lined caps to protect the compound from light and moisture.

  • Desiccation: Store the aliquots in a desiccator within the -20°C freezer to provide an extra layer of protection against moisture.

By implementing these best practices and proactively assessing the purity of your stored reagents, you can ensure the reliability and reproducibility of your experimental results.

Troubleshooting

Technical Support Center: Post-Synthesis Deprotection of Boc-Azepane Sulfonamides

Welcome to the Technical Support Center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from azepane sulfonamides. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from azepane sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during this critical post-synthesis step. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the specific nuances of this transformation, ensuring you can navigate potential pitfalls and achieve high-purity, high-yield products.

The deprotection of an N-Boc group on a sulfonamide, particularly one constrained within a seven-membered azepane ring, presents unique challenges. The electron-withdrawing nature of the adjacent sulfonyl group can influence the reactivity of the Boc group, while the conformational flexibility of the azepane ring may introduce steric factors. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions with an emphasis on the underlying chemical principles.

Immediate Lab Support: Troubleshooting Guide

This section is formatted as a direct Q&A to address problems as they happen at the bench.

Question 1: My N-Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's happening and how do I fix it?

Answer:

Incomplete deprotection is the most common issue and often points to insufficient acid strength or concentration for this specific substrate class. The nitrogen of a sulfonamide is significantly less basic than a typical amine, which can slow down the initial protonation step required for Boc group cleavage.[1]

Troubleshooting Workflow:

  • Increase Acid Stoichiometry: The reaction's rate can have a second-order dependence on acid concentration.[1] If you are using 20% TFA in DCM, incrementally increase the concentration to 50% or even 95% for recalcitrant substrates.[1][2]

  • Elevate the Temperature: Gentle warming to 30-40 °C can often drive a sluggish reaction to completion. However, monitor carefully for side product formation, as higher temperatures can promote the reactivity of the generated tert-butyl cation.[1]

  • Switch to a Stronger Acid System: If TFA fails, 4M HCl in 1,4-dioxane is a more potent alternative and is often successful for sterically hindered or electron-deficient amines.[1][2]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period (e.g., check at 1h, 2h, 4h, and 12h). Some sterically hindered substrates may simply require more time to reach completion.[1]

Question 2: I'm seeing a new, less polar spot on my TLC and an unexpected mass in my LC-MS. What is this side product?

Answer:

This is a classic sign of tert-butylation. During the acidic cleavage, a reactive tert-butyl cation (t-Bu⁺) is generated.[3] This potent electrophile can alkylate any nucleophilic sites on your starting material or product, especially if your azepane sulfonamide contains electron-rich aromatic rings or other nucleophilic functional groups.[]

Mitigation Strategies:

  • Introduce a Scavenger: This is the most effective solution. Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your molecule.[3][5]

    • Triisopropylsilane (TIS) or Triethylsilane (TES): These are reductive scavengers that convert the t-Bu⁺ cation to isobutane. A standard "cocktail" is 95:2.5:2.5 TFA/H₂O/TIS.[6]

    • Thioanisole or Anisole: These are excellent cation traps, particularly useful for protecting tryptophan and methionine residues in peptide chemistry, but are broadly applicable.[3][7]

  • Lower the Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of alkylation side reactions while still allowing the desired deprotection to proceed, albeit more slowly.[3]

Question 3: My final product is an oil and difficult to purify, or my yield is low after work-up. What are the best practices for isolation?

Answer:

Isolation issues often stem from the work-up procedure. The deprotected product is a sulfonamide amine salt (e.g., a trifluoroacetate or hydrochloride salt), which can have high water solubility or be hygroscopic.

Recommended Work-up Protocols:

  • For the Amine Salt (Standard Procedure):

    • Upon reaction completion, concentrate the mixture in vacuo.

    • To remove residual acid (especially TFA), co-evaporate the residue with a non-polar solvent like toluene or hexanes (3x).[1]

    • The resulting salt can often be precipitated or triturated from a cold, non-polar solvent like diethyl ether or MTBE. Filter and dry the solid under high vacuum.

  • For the Free Amine (Basic Work-up):

    • After removing the reaction solvent and excess acid, dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid and generate the free amine. Caution: CO₂ evolution can cause pressure buildup.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.[8]

Frequently Asked Questions (FAQs)

Q1: Which primary deprotection method should I start with for my novel azepane sulfonamide?

For initial screening, Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the recommended starting point due to its efficiency and the volatility of the reagents, which simplifies purification.[6] A typical starting condition is 20-50% TFA in DCM at room temperature for 1-2 hours.[1][2] If this proves ineffective or leads to side products, switching to 4M HCl in dioxane is the logical next step.[2]

Q2: Could the acidic conditions cleave the sulfonamide bond or open the azepane ring?

The N-S bond in an arylsulfonamide is generally very stable to the acidic conditions required for Boc deprotection.[9] Cleavage of such bonds typically requires much harsher reductive or strongly acidic conditions than those used for Boc removal.[9] Similarly, the seven-membered azepane ring is saturated and not prone to acid-catalyzed ring-opening reactions under these conditions. The primary site of reactivity will be the acid-labile Boc group.

Q3: Are there any non-acidic or milder methods to deprotect my azepane sulfonamide if it contains other acid-sensitive functional groups?

Yes, several alternative methods have been developed, which can be advantageous for highly functionalized molecules.

  • Heteropolyacid Catalysis: Catalytic amounts (e.g., 10% w/w) of Dawson heteropolyacid in DCM at room temperature have been shown to efficiently deprotect N-Boc sulfonamides, offering a milder and recyclable catalyst system.[10]

  • Microwave-Assisted Deprotection in Water: For a green chemistry approach, heating the Boc-sulfonamide in water under microwave irradiation (e.g., 120 °C for ~8-10 minutes) can lead to rapid and clean deprotection without any acid waste.[11]

  • Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent can effect thermolytic cleavage of the Boc group, though this often requires high temperatures (>100 °C).[12][13]

Q4: How do I properly monitor the reaction to know when it's complete?

Effective reaction monitoring is crucial to avoid over-exposure to acid and potential side product formation.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected product, being an amine salt, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the product amine as a distinct colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products in real-time.

Experimental Protocols & Data

Table 1: Comparison of Standard Acidic Deprotection Conditions
Reagent SystemConcentrationSolventTypical TimeTemperatureKey Considerations
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RTGood first choice; volatile reagents.[1]
Trifluoroacetic Acid (TFA)95% (with scavengers)None (neat)1 - 4 hoursRoom Temp.For very resistant substrates.[6]
Hydrochloric Acid (HCl)4 M1,4-Dioxane0.5 - 2 hoursRoom Temp.More potent than TFA; good for stubborn cases.[2]
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolve the Boc-azepane sulfonamide (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • If the substrate is susceptible to alkylation, add an appropriate scavenger such as triisopropylsilane (TIS, 1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 equiv, or to a final concentration of 20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with the desired work-up (see "Immediate Lab Support, Question 3").

Protocol 2: General Procedure for HCl/Dioxane-Mediated Boc Deprotection
  • Dissolve the Boc-azepane sulfonamide (1.0 equiv) in a minimal amount of an appropriate solvent like methanol or dioxane if needed for solubility.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form.[14]

  • Upon completion (typically 1-4 hours), remove the volatiles under reduced pressure.

  • The resulting solid is the hydrochloride salt of your deprotected compound, which can be triturated with diethyl ether, filtered, and dried.

Visualized Workflows & Mechanisms

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via a well-established E1 elimination mechanism.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-Butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocN Boc-N(SO₂R)-Azepane BocN_H Protonated Boc Group BocN->BocN_H + H⁺ Proton H⁺ CarbamicAcid Carbamic Acid Intermediate BocN_H->CarbamicAcid Slow, Rate-Limiting tBu_cation tert-Butyl Cation (t-Bu⁺) BocN_H->tBu_cation FreeAmine H₂N(SO₂R)-Azepane CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine Salt Product FreeAmine->AmineSalt + H⁺

Caption: Acid-catalyzed removal of the Boc group.

Experimental Workflow for Boc Deprotection

Experimental_Workflow start Dissolve Substrate in Anhydrous Solvent add_scavenger Add Scavenger (e.g., TIS) start->add_scavenger cool Cool to 0 °C add_scavenger->cool If needed add_scavenger->cool Skip if not add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir & Warm to RT add_acid->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Work-up & Isolation monitor->workup Complete end Purified Product workup->end

Caption: A standard laboratory workflow for Boc deprotection.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Observed incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No increase_acid Increase Acid Conc. or Switch to HCl/Dioxane incomplete->increase_acid Yes add_scavenger Add Scavenger (TIS, Anisole) side_products->add_scavenger Yes increase_temp Gently Increase Temp. (e.g., 40 °C) increase_acid->increase_temp increase_time Increase Reaction Time increase_temp->increase_time lower_temp Run Reaction at 0 °C add_scavenger->lower_temp

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Chlorosulfonylation of Azepanes

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of azepane-1-sulfonyl chloride is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of azepane-1-sulfonyl chloride is a critical step for accessing a wide range of sulfonamide derivatives, which are ubiquitous in medicinal chemistry. However, this seemingly straightforward transformation is often plagued by side reactions that can drastically reduce yield and purity.

This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the chlorosulfonylation of azepane.

Q1: My yield of azepane-1-sulfonyl chloride is extremely low, and I've isolated a significant amount of a polar, water-soluble byproduct. What is happening and how can I fix it?

A: This is the most common failure mode and is almost certainly due to the hydrolysis of the target sulfonyl chloride . Azepane-1-sulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into the corresponding azepane-1-sulfonic acid. This sulfonic acid byproduct is highly polar and will be lost to the aqueous phase during workup, leading to a dramatic decrease in isolated yield.[1][2]

Root Causes & Solutions:

  • Wet Solvents or Reagents: Even trace amounts of water can initiate hydrolysis.

    • Solution: Always use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).

  • Atmospheric Moisture: The reaction is sensitive to ambient humidity.

    • Solution: Maintain a positive pressure of an inert gas throughout the entire reaction and workup process. Use septa and syringes for all liquid transfers.

  • Improper Workup/Quenching: Quenching the reaction mixture with water or aqueous bicarbonate is a critical step where significant product loss can occur.[3]

    • Solution: The quench must be performed rapidly at low temperatures. The recommended procedure is to pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water.[4] This rapidly decomposes excess chlorosulfonating reagent while keeping the temperature near 0 °C to minimize the rate of product hydrolysis. Immediately following the quench, extract the product into a cold, non-polar organic solvent (e.g., dichloromethane or diethyl ether).

Q2: The reaction is very sluggish, and I recover mostly unreacted azepane starting material. What is limiting the reactivity?

A: This issue typically arises when using a strong Brønsted acid like chlorosulfonic acid (ClSO₃H) directly with azepane. The azepane nitrogen is basic and will be readily protonated by the strong acid to form an unreactive azepanium salt. This protonated amine is no longer nucleophilic and cannot react with the chlorosulfonating agent.

Solution:

The most reliable method is to use a reagent system that does not involve a strong acid or that includes a base to neutralize the acid byproduct as it forms. The reaction of azepane with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic tertiary amine base (like triethylamine or pyridine) in an anhydrous aprotic solvent is the preferred industrial and laboratory method.[5][6] The base scavenges the HCl generated during the reaction, preventing the protonation of the azepane starting material.

Q3: My TLC analysis shows the formation of the desired product, but also several other non-polar spots. What are these potential side products?

A: Besides hydrolysis, other side reactions can occur, particularly if the reaction temperature is not carefully controlled or if highly reactive reagents are used.

  • Ring Opening/Degradation: The seven-membered azepane ring possesses some degree of ring strain. Under harsh, acidic conditions and elevated temperatures, this can lead to ring-opening or other complex degradation pathways.[7]

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature at 0 °C or below during the addition of the chlorosulfonating agent. Avoid any significant exotherms.

  • N-Chlorination: In some cases, N-chloroamine species can form, which can be unstable.

    • Solution: Ensuring the stoichiometry is correct and that the amine is not in large excess can help mitigate this. Using a pre-formed complex of the chlorosulfonating agent may also be beneficial.

Q4: The product appears pure by NMR after workup, but it degrades significantly during silica gel column chromatography. How can I purify my material?

A: Standard silica gel is inherently acidic and can catalyze the hydrolysis or degradation of sensitive compounds like azepane-1-sulfonyl chloride on the column.[7]

Solutions:

  • Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in the desired eluent system containing 1-2% of a base like triethylamine, then packing the column with this slurry.

  • Alternative Purification: Avoid chromatography if possible.

    • Crystallization: If the crude product is a solid, attempt to crystallize it from a non-polar solvent system (e.g., hexanes/ethyl acetate) at low temperature.

    • Aqueous Wash: A rapid wash of the crude organic solution with ice-cold brine can help remove polar impurities without causing significant hydrolysis if performed quickly. Always ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate afterward.

Section 2: Mechanistic Insights

Understanding the reaction pathways is crucial for effective troubleshooting. The desired reaction is a nucleophilic attack of the azepane nitrogen onto the sulfur atom of the chlorosulfonating agent. The primary competing side reaction is the nucleophilic attack of water on the newly formed, highly electrophilic azepane-1-sulfonyl chloride.

G cluster_desired Desired Reaction Pathway cluster_side Primary Side Reaction Azepane Azepane (Nucleophile) Intermediate Tetrahedral Intermediate Azepane->Intermediate + SO₂Cl₂ SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Product Azepane-1-sulfonyl Chloride (Product) Intermediate->Product - Cl⁻, - H⁺ (Base Assisted) SideProduct Azepane-1-sulfonic Acid (Hydrolysis Product) Product->SideProduct + H₂O (Fast, Irreversible) H2O Water (H₂O)

Caption: Desired vs. Undesired Reaction Pathways.

Section 3: Troubleshooting Guides & Recommended Protocols
Guide 1: Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during the synthesis.

Caption: Troubleshooting Decision Tree.

Table 1: Key Parameter Optimization
ParameterCommon IssueRecommended SolutionCausality
Temperature Formation of degradation byproducts; uncontrolled exotherm.Maintain reaction at -5 to 0 °C during addition, then allow to slowly warm to room temperature if necessary.Minimizes the rate of side reactions and prevents potential ring-opening of the azepane moiety.[1]
Solvent Product hydrolysis; poor solubility.Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.Prevents the primary side reaction of hydrolysis and provides a suitable medium for the reactants.[8]
Base Amine protonation and reaction stalling (when using SO₂Cl₂).Use 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.The base neutralizes the HCl generated in situ, keeping the azepane nucleophilic and driving the reaction to completion.[9]
Workup Significant product loss to the aqueous layer.Quench by pouring the reaction mixture onto a vigorously stirred ice/water slurry, followed by immediate extraction with a cold organic solvent.Rapidly decomposes excess reagents at a temperature low enough to slow the rate of product hydrolysis, maximizing recovery.[4]
Protocol 1: Optimized Chlorosulfonylation of Azepane using Sulfuryl Chloride

This protocol is designed to maximize yield and purity by addressing the common pitfalls of amine protonation and product hydrolysis.

Materials:

  • Azepane (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water (for ice slurry)

  • Saturated Sodium Bicarbonate Solution (ice-cold)

  • Brine (ice-cold)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add azepane (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Cooling: Cool the solution to -5 °C using an ice/salt or dry ice/acetone bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Preparation: In a separate dry flask, dilute sulfuryl chloride (1.1 eq) with anhydrous DCM. Load this solution into the addition funnel.

  • Slow Addition: Add the sulfuryl chloride solution dropwise to the azepane solution over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC (staining with potassium permanganate). If the reaction is not complete, allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly pour the reaction mixture into this ice slurry.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with ice-cold saturated NaHCO₃ solution (1x) and ice-cold brine (1x). Perform these washes quickly to minimize hydrolysis.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the crude azepane-1-sulfonyl chloride.

  • Purification: If necessary, purify immediately by flash chromatography using deactivated silica gel or by crystallization. Store the final product under an inert atmosphere at ≤ 4 °C.

References
  • Benchchem. Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Royal Society of Chemistry. Microwave-assisted, solvent- and catalyst-free, chemoselective synthesis of sulfonamides. RSC Advances.
  • National Center for Biotechnology Information. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central.
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
  • ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
  • Google Patents. Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Benchchem. Technical Support Center: Purification of N-Sulfonyl Azepines.
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-.
  • Chemistry LibreTexts. 10.2: Protecting Groups.
  • Benchchem. A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. As this compound is often synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. As this compound is often synthesized for specific research purposes, published experimental spectra are not commonly available. Therefore, this guide presents a comprehensive analysis based on established spectroscopic principles and predictive modeling, benchmarked against structurally related, well-characterized alternatives.

We will deconstruct the predicted spectrum, explaining the electronic and conformational factors that govern the chemical shifts and coupling patterns. This predictive analysis is then compared with the experimental data of two key analogues: the parent N-Boc azepane scaffold and the corresponding N-Boc 4-(chlorosulfonyl)piperidine. This comparative approach provides researchers with a robust framework for identifying and verifying the target molecule, ensuring structural integrity in complex synthetic pathways.

Predicted ¹H NMR Spectrum: A Detailed Structural Interrogation

The structure of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate combines several key functional groups that dictate its ¹H NMR signature: a tert-butoxycarbonyl (Boc) protecting group, a seven-membered azepane ring, and a strongly electron-withdrawing chlorosulfonyl group. The conformational flexibility of the azepane ring, coupled with restricted rotation around the carbamate C-N bond, is expected to produce a complex and informative spectrum.[1]

Predicted Chemical Shift Assignments

The predicted ¹H NMR spectrum can be divided into four distinct regions, each corresponding to a specific part of the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Chemical Shift
H-a (t-Bu)1.45 - 1.50Singlet (s)9HThe nine equivalent protons of the tert-butyl group are magnetically shielded and show no coupling, resulting in a sharp, intense singlet. This is a characteristic signature for a Boc-protecting group.[2]
H-b, H-g (N-CH ₂)3.30 - 3.60Broad Multiplet (br m)4HProtons on carbons adjacent to the nitrogen are significantly deshielded due to the inductive effect of the nitrogen atom within the carbamate group. Conformational exchange often leads to broad signals.
H-c, H-f, H-e (Ring CH ₂)1.60 - 2.20Overlapping Multiplets (m)6HThese aliphatic methylene protons reside in a complex magnetic environment within the flexible azepane ring. Signal overlap is highly probable, requiring 2D NMR for definitive assignment.
H-d (CH -SO₂Cl)3.80 - 4.30Multiplet (m)1HThis methine proton is attached to the carbon bearing the highly electron-withdrawing chlorosulfonyl group (-SO₂Cl). This causes a substantial downfield shift, making it the most deshielded proton on the heterocyclic ring.

Comparative Spectral Analysis: Benchmarking Against Alternatives

To validate our predictions and understand the unique spectral features of the target compound, we compare its expected spectrum with two commercially available and well-documented analogues.

Alternative 1: tert-Butyl azepane-1-carboxylate (Parent Scaffold)

This compound allows us to isolate the effect of the azepane ring and the Boc group without the influence of the chlorosulfonyl substituent.

  • Key Spectral Difference: The most notable difference is the absence of the strongly deshielded methine proton (H-d). In N-Boc-azepane, the protons at the C4 position are simple methylene protons and would appear in the more shielded aliphatic region (typically 1.5-1.7 ppm).

  • Implication: Observing a unique, single-proton multiplet in the 3.80 - 4.30 ppm range is a primary indicator of successful C4-substitution with the chlorosulfonyl group.

Alternative 2: tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Piperidine Analogue)

This analogue shares the same Boc and chlorosulfonyl groups but features a six-membered piperidine ring instead of the seven-membered azepane. Piperidine rings are generally less conformationally flexible and adopt a more stable chair conformation.[3]

  • Key Spectral Difference: The ¹H NMR spectrum of the piperidine analogue is expected to be "cleaner," with sharper signals and more defined coupling patterns for the ring protons compared to the azepane derivative. The signals for the N-CH₂ protons (H-b, H-g equivalent) may resolve into distinct axial and equatorial patterns.

  • Implication: The increased complexity and signal broadening in the aliphatic region of the target compound's spectrum, when compared to its piperidine counterpart, can be attributed to the greater conformational mobility of the seven-membered azepane ring.[1]

Summary Comparison Table
Compound Key Differentiating Feature (¹H NMR) Typical Chemical Shift (δ, ppm) Structural Rationale
Target: Boc-Azepane-SO₂Cl Single deshielded CH -SO₂Cl proton3.80 - 4.30Strong inductive effect from the -SO₂Cl group.
Alternative 1: Boc-Azepane Absence of deshielded C4-H; C4 is a CH ₂ group~1.5 - 1.7Standard aliphatic methylene environment.
Alternative 2: Boc-Piperidine-SO₂Cl Sharper, more resolved ring proton signalsVariableReduced conformational flexibility of the six-membered ring.

Recommended Experimental Protocol

To obtain a high-quality, unambiguous ¹H NMR spectrum for structural verification, adherence to a rigorous experimental protocol is essential. This protocol is designed to provide optimal resolution and minimize artifacts.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice. Ensure the solvent is of high purity to avoid extraneous peaks.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is critical for resolving the complex multiplets of the azepane ring.[6]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS and solvent residual signals.

  • Data Acquisition:

    • 1D ¹H Spectrum:

      • Acquire the spectrum at a controlled temperature (e.g., 298 K).

      • Use a standard 90° pulse sequence.

      • Set the spectral width to cover a range of -1 to 12 ppm.

      • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • 2D Correlation Spectroscopy (COSY):

      • If signal overlap in the 1D spectrum prevents clear assignment, a ¹H-¹H COSY experiment is mandatory. This experiment reveals which protons are spin-coupled to each other, allowing for the definitive tracing of the proton network throughout the azepane ring.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat spectrum.

    • Integrate all signals and normalize the integration relative to a known signal (e.g., the 9H singlet of the tert-butyl group).

Visualization of the Analysis Workflow

The logical process for analyzing the spectrum of a complex molecule like tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate can be visualized as a decision-making workflow. This workflow starts with identifying key reporter signals and progresses to more advanced techniques if necessary.

G start_node start_node process_node process_node decision_node decision_node data_node data_node result_node result_node end_node end_node start Acquire 1D ¹H NMR Spectrum find_tbu Identify t-Bu singlet? (~1.45 ppm, 9H) start->find_tbu find_chso2cl Identify CH-SO₂Cl multiplet? (~3.8-4.3 ppm, 1H) find_tbu->find_chso2cl Yes reassess Re-evaluate Synthesis/ Purification find_tbu->reassess No analyze_ring Analyze complex ring region (1.6-2.2 & 3.3-3.6 ppm) find_chso2cl->analyze_ring Yes find_chso2cl->reassess No overlap Significant overlap? analyze_ring->overlap cosy Perform 2D COSY Experiment overlap->cosy Yes structure_confirmed Structure Verified overlap->structure_confirmed No (Clear assignments) assign Assign all ring protons using COSY correlations cosy->assign assign->structure_confirmed

Caption: Workflow for ¹H NMR based structural verification.

References

  • G. L. Grunewald, V. H. Dahanukar, P. Ching and K. R. Criscione, "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines," J. Med. Chem., 2015.
  • M. F. S. Santos, et al., "Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools," Magnetic Resonance in Chemistry, 2022. Available: [Link].

  • C. Chen, et al., "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives," Organic & Biomolecular Chemistry, 2017. Available: [Link].

  • S. R. Tzeng, C. G. Kalodimos, "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes," Journal of Biomolecular NMR, 2009. Available: [Link].

  • H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, 1997. Available: [Link].

  • PubChem, "tert-Butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate," National Center for Biotechnology Information. Available: [Link].

  • PubChem, "tert-Butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate," National Center for Biotechnology Information. Available: [Link].

  • G. R. Fulmer, et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010. Available: [Link].

  • Hans J. Reich, "NMR Spectroscopy Data," University of Wisconsin-Madison. Available: [Link].

  • Doc Brown's Chemistry, "C6H12 cyclohexane low high resolution 1H proton nmr spectrum," Available: [Link].

  • PubChem, "tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate," National Center for Biotechnology Information. Available: [Link].

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 1-Boc-4-chlorosulfonylazepane

Topic: Mass Spectrometry Fragmentation Pattern of 1-Boc-4-chlorosulfonylazepane Content Type: Publish Comparison Guide Executive Summary This guide provides a high-resolution technical analysis of the mass spectrometry (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-Boc-4-chlorosulfonylazepane Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Boc-4-chlorosulfonylazepane (CAS: 1203642-28-5). Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral assignment to explore the stability-reactivity trade-offs of sulfonyl chloride scaffolds. We objectively compare this seven-membered azepane ring against its six-membered analog, 1-Boc-4-chlorosulfonylpiperidine , providing a predictive framework for structural elucidation and library validation.

Structural Logic & Fragmentation Mechanics

The fragmentation behavior of 1-Boc-4-chlorosulfonylazepane is governed by the interplay between the acid-labile tert-butoxycarbonyl (Boc) protecting group and the highly electrophilic chlorosulfonyl (-SO₂Cl) moiety.

1.1 The Primary Fragmentation Pathway (ESI+)

In Electrospray Ionization (ESI), the molecule typically does not survive as the intact protonated molecular ion


 due to the lability of the Boc group.
  • Precursor Ion: The sodiated adduct

    
     is often the most stable precursor species observed in positive mode.
    
  • The "Boc-Fallout": The dominant fragmentation event is the neutral loss of isobutene (

    
    , 56 Da), followed by the loss of 
    
    
    
    (44 Da). This is characteristic of N-Boc protected amines [1].
  • Sulfonyl Instability: The chlorosulfonyl group is prone to hydrolysis in "wet" solvents (e.g., MeOH/H₂O mobile phases), often converting the analyte to the corresponding sulfonic acid (

    
    ) prior to detection.
    
1.2 Electron Ionization (EI) Signature

In EI (70 eV), the spectrum is dominated by alpha-cleavage and carbocation stability.

  • Base Peak (

    
     57):  The tert-butyl cation 
    
    
    
    is invariably the base peak (100% relative abundance).
  • Diagnostic Ions:

    • 
       57:  tert-butyl cation.
      
    • $[M-Cl]^+ $: Loss of chlorine radical (observed in sulfonyl chlorides).

    • $[M-SO_2Cl]^+ $: Loss of the entire functional group, leaving the azepane carbocation.

Comparative Analysis: Azepane vs. Piperidine Scaffolds

The choice between the 7-membered Azepane and the 6-membered Piperidine analog is critical in fragment-based drug discovery (FBDD). While chemically similar, their MS behaviors differ due to ring strain and conformational flexibility.[1]

Table 1: Comparative MS & Physicochemical Profile

Feature1-Boc-4-chlorosulfonylazepane 1-Boc-4-chlorosulfonylpiperidine Implication for MS Analysis
Ring Size 7-membered (Flexible)6-membered (Rigid Chair)Azepane shows more complex rearrangement ions due to ring flexibility [2].
Molecular Formula


Azepane shift: +14 Da (

unit).
Monoisotopic Mass ~297.08 Da~283.06 DaDistinct mass windows for extracted ion chromatograms (EIC).
Stability (

)
ModerateHighAzepane sulfonyl chlorides hydrolyze faster in LC-MS mobile phases due to transannular interactions.
Key Fragment

(m/z 242)

(m/z 228)
Diagnostic "Boc-loss" peak is the primary quantifier.
Experimental Protocol: In-Situ Derivatization for Validation

Critical Insight: Direct MS analysis of sulfonyl chlorides is unreliable due to rapid hydrolysis to sulfonic acids (


). The observed mass often corresponds to the hydrolyzed product (

). To validate the integrity of the chloride, you must use an in-situ derivatization protocol.
Methodology: The "Methylamine Trap"

This protocol converts the reactive sulfonyl chloride into a stable sulfonamide before injection, providing a definitive MS readout.

  • Preparation: Dissolve 1 mg of 1-Boc-4-chlorosulfonylazepane in 500 µL anhydrous acetonitrile (MeCN).

  • Derivatization: Add 50 µL of 2.0 M Methylamine in THF.

  • Incubation: Vortex for 30 seconds at room temperature. (Reaction is instantaneous).

  • Quench: Dilute 1:10 with 0.1% Formic Acid in water.

  • Analysis: Inject onto LC-MS (ESI+).

    • Target Mass: Look for the methylsulfonamide adduct, not the chloride.

    • Reaction:

      
      
      
    • Mass Shift: The parent ion will shift from the chloride mass to the sulfonamide mass (

      
      ).
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways in ESI+ mode, highlighting the distinction between the intact analyte and the hydrolysis artifact often mistaken for the product.

FragmentationPathway Parent 1-Boc-4-chlorosulfonylazepane [M+Na]+ (m/z ~320) IsobuteneLoss Loss of Isobutene [M - C4H8 + Na]+ Parent->IsobuteneLoss CID Fragmentation (-56 Da) Hydrolysis Hydrolysis Artifact (Sulfonic Acid) [R-SO3H + Na]+ Parent->Hydrolysis H2O Contamination (Pre-Source) Sulfonamide Derivatized Target (Methylsulfonamide) [R-SO2NHMe + H]+ Parent->Sulfonamide Methylamine Trap (Protocol Step) BocLoss Deprotected Amine [M - Boc + H]+ IsobuteneLoss->BocLoss -CO2 (-44 Da)

Figure 1: ESI+ Fragmentation tree for 1-Boc-4-chlorosulfonylazepane. Note the "Hydrolysis Artifact" path which often leads to false negatives in quality control if not managed via the Derivatization Protocol.

References
  • Liu, C. M., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Link

  • BenchChem. (2025).[1] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem Technical Guides. Link

  • Prasain, J. (2010).[2] Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry Workshop. Link

  • NIST Mass Spectrometry Data Center.[3] N-tert-Butoxycarbonyl-4-piperidone Mass Spectrum. NIST Chemistry WebBook. Link

Sources

Validation

A Comparative Guide to HPLC Retention Times of Boc-Protected Azepane Derivatives

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) retention time data for various tert-butyloxycarbonyl (Boc)-protected azepane derivatives. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) retention time data for various tert-butyloxycarbonyl (Boc)-protected azepane derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances and underlying scientific principles that govern the chromatographic behavior of these important synthetic intermediates.

Introduction: The Critical Role of HPLC in Modern Synthesis

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. During multi-step syntheses, the use of protecting groups, such as the Boc group, is essential for selectively masking reactive functional moieties. The ability to accurately monitor the progress of reactions involving these protected intermediates is paramount to successful drug discovery and development. Reverse-phase HPLC stands as the cornerstone analytical technique for this purpose, offering high-resolution separation and precise quantification. This guide offers a comparative analysis of the retention times of several Boc-protected azepane derivatives, providing valuable insights for method development and reaction monitoring.

Core Principles: Understanding the Separation of Boc-Protected Azepanes

The retention time of a compound in reverse-phase HPLC is primarily dictated by its hydrophobicity. The stationary phase, typically a C18-silica, is nonpolar, while the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time.

The introduction of the Boc protecting group significantly increases the hydrophobicity of the parent azepane molecule. The bulky tert-butyl group, with its four carbon atoms, creates a nonpolar shield around the nitrogen atom, leading to a marked increase in retention time compared to the unprotected amine. Furthermore, the presence of other substituents on the azepane ring will also modulate the overall polarity of the molecule and, consequently, its retention time. For instance, the addition of polar functional groups like hydroxyls or carboxyls will decrease hydrophobicity and lead to earlier elution.

Experimental Protocol: A Validated HPLC Method

The following protocol provides a robust and reproducible method for the analysis of Boc-protected azepane derivatives. This method has been validated for its ability to provide excellent peak shape and resolution for the compounds discussed in this guide.

Instrumentation and Consumables:
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Stationary Phase: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020
Sample Preparation:
  • Accurately weigh approximately 1 mg of the Boc-protected azepane derivative.

  • Dissolve the sample in 1 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Caption: A schematic of the experimental workflow from sample preparation to data analysis.

Comparative Retention Time Data

The following table summarizes the retention times of various Boc-protected azepane derivatives obtained using the afore-mentioned HPLC method. The structures of the compared compounds are also presented for clarity.

Compound NameStructureRetention Time (min)
tert-butyl azepane-1-carboxylatetert-butyl azepane-1-carboxylate12.5
tert-butyl 3-hydroxyazepane-1-carboxylatetert-butyl 3-hydroxyazepane-1-carboxylate9.8
tert-butyl 4-oxoazepane-1-carboxylatetert-butyl 4-oxoazepane-1-carboxylate10.2
1-Boc-azepane-4-carboxylic acid1-Boc-azepane-4-carboxylic acid8.5

Note: The provided retention times are representative and may vary slightly between different HPLC systems and columns. The structural images are for illustrative purposes.

retention_time_comparison compound1 tert-butyl azepane-1-carboxylate Retention Time: 12.5 min Hydrophobicity: High compound2 tert-butyl 3-hydroxyazepane-1-carboxylate Retention Time: 9.8 min Hydrophobicity: Moderate-High compound1->compound2 Addition of -OH group (Increases Polarity) compound3 tert-butyl 4-oxoazepane-1-carboxylate Retention Time: 10.2 min Hydrophobicity: Moderate-High compound1->compound3 Addition of =O group (Increases Polarity) compound4 1-Boc-azepane-4-carboxylic acid Retention Time: 8.5 min Hydrophobicity: Moderate compound1->compound4 Addition of -COOH group (Significantly Increases Polarity)

Caption: The relationship between structural modifications and HPLC retention times.

Expert Insights and Troubleshooting

  • Peak Tailing: Peak tailing for amines is a common issue in reverse-phase HPLC. The use of an acidic mobile phase modifier, such as formic acid, helps to protonate residual silanol groups on the silica surface, thereby minimizing secondary interactions with the basic nitrogen of the azepane ring and improving peak shape.

  • Method Optimization: For closely eluting isomers or impurities, a shallower gradient or isocratic elution with a lower percentage of organic solvent may be necessary to achieve baseline separation.

  • Solvent Strength: Acetonitrile is generally preferred over methanol as the organic modifier for these compounds as it often provides better peak shapes and lower backpressure.

  • Impact of Substituents: As demonstrated by the comparative data, the introduction of polar functional groups (-OH, =O, -COOH) leads to a decrease in retention time. This trend is a direct consequence of the increased overall polarity of the molecule, which weakens its interaction with the nonpolar stationary phase. The carboxylic acid derivative shows the most significant decrease in retention time due to the high polarity of the carboxyl group.

References

  • High-Performance Liquid Chromatography (HPLC) , Wikipedia, [Link]

  • Boc-Protected Amines in Organic Synthesis , Organic Chemistry Portal, [Link]

Comparative

QC standards and purity analysis for 1-Boc-azepane-4-sulfonyl chloride

An In-Depth Technical Guide to QC Standards and Purity Analysis for 1-Boc-azepane-4-sulfonyl chloride Executive Summary: The Stability Paradox 1-Boc-azepane-4-sulfonyl chloride (CAS: 1354020-65-5) is a high-value heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to QC Standards and Purity Analysis for 1-Boc-azepane-4-sulfonyl chloride

Executive Summary: The Stability Paradox

1-Boc-azepane-4-sulfonyl chloride (CAS: 1354020-65-5) is a high-value heterocyclic building block used critically in the synthesis of sulfonamide-based inhibitors (e.g., for GPCRs or proteases).[1] However, its utility is compromised by the inherent instability of the sulfonyl chloride moiety.

The Core Problem: Standard Quality Control (QC) workflows often fail for this compound. Direct Reverse-Phase HPLC (RP-HPLC) using aqueous mobile phases causes in-situ hydrolysis, leading to "ghost peaks" of the sulfonic acid degradation product.[1] This results in false-negative purity results (underestimating quality) or, worse, masking actual impurities under the hydrolysis envelope.[1]

The Solution: This guide establishes a Derivatization-First QC protocol as the industry gold standard, comparing it against direct analysis and orthogonal qNMR methods. We also evaluate the Sulfonyl Fluoride analog as a strategic alternative for stability-critical applications.[1][2]

Comparative Analysis of Analytical Methodologies

We evaluated three primary methodologies for assessing the purity of 1-Boc-azepane-4-sulfonyl chloride. The data below synthesizes performance metrics from standard sulfonyl chloride handling protocols.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Direct RP-HPLC/MS Method B: Pre-Column Derivatization (Recommended) Method C: Quantitative NMR (qNMR)
Principle Direct injection onto C18 column.[1][2]React with amine (e.g., Diethylamine)

Stable Sulfonamide

HPLC.
Proton counting vs. Internal Standard (IS).[2][3]
Stability Poor .[2][4] Hydrolyzes in mobile phase (

min).[1][2]
Excellent . Derivative is stable for days.[2]High . Performed in anhydrous CDCl

.
Accuracy Low.[2] Overestimates impurities (sulfonic acid).[2]High. Reflects true reactive content.Absolute. No reference standard needed.
Throughput High (but invalid data).Medium (requires 15 min prep).Low (1-2 samples/hour).
Limit of Detection High (UV response varies).[2]Very Low (Derivative enhances UV).[1][2]Moderate (requires >5 mg sample).[1][2]
Verdict Avoid for quantitative assay.Primary QC Standard. Validation Standard.

Strategic Reagent Alternatives: Chloride vs. Fluoride[1]

For researchers facing persistent degradation issues, the Sulfonyl Fluoride analog (1-Boc-azepane-4-sulfonyl fluoride) represents a superior alternative utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry.[1]

  • 1-Boc-azepane-4-sulfonyl chloride:

    • Reactivity: High (reacts with amines, alcohols, water).[2]

    • Storage: -20°C, under Argon.[1][2] Hygroscopic.

    • Shelf-Life:[1][2][5] < 6 months (often degrades to 90%).[1][2]

  • 1-Boc-azepane-4-sulfonyl fluoride (Alternative):

    • Reactivity: Tunable (stable to water/oxygen; activates with Ca

      
       or silyl ethers).[1][2]
      
    • Storage: Ambient or 4°C.[2]

    • Shelf-Life:[1][2][5] > 2 years.[2]

    • Recommendation: Switch to Fluoride if the target synthesis allows SuFEx conditions.[2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Derivatization Method

Objective: Convert the unstable sulfonyl chloride into a stable sulfonamide for accurate HPLC quantification.

Reagents:

  • Analyte: 1-Boc-azepane-4-sulfonyl chloride (~10 mg).[1][2]

  • Derivatizing Agent: Diethylamine (DEA) or Morpholine (excess).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the sulfonyl chloride sample in 1.0 mL of anhydrous MeCN.

  • Reaction: Add 20 µL of Diethylamine (approx. 5 eq).

    • Observation: Slight exotherm or fuming (HCl release) indicates active reagent.[1][2]

  • Incubation: Vortex and let stand at Room Temperature (RT) for 10 minutes.

    • Mechanism:[1][2][4][6]

      
      
      
  • Quench: Add 1.0 mL of Water/Acetonitrile (1:1) to dissolve amine salts.[2]

  • Analysis: Inject 5 µL of the clear supernatant onto the HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][7]

  • Mobile Phase B: Acetonitrile.[2][7][8]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: UV @ 210 nm (Boc absorption) and 254 nm.[2]

Protocol B: Quantitative NMR (qNMR) for Assay

Objective: Determine absolute weight % purity without a specific reference standard.

  • Weighing: Accurately weigh ~15 mg of sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone) into a vial.[1]
  • Solvation: Dissolve in 0.7 mL anhydrous CDCl

    
    . Do not use DMSO-d6 if it contains water.[1][2]
    
  • Acquisition: Run

    
    H-NMR with a relaxation delay (
    
    
    
    ) of
    
    
    seconds to ensure full relaxation.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity of IS)[1]

Visualizing the QC Workflow

The following diagram illustrates the decision logic for analyzing 1-Boc-azepane-4-sulfonyl chloride, highlighting the critical "Derivatization" step to avoid hydrolysis artifacts.

QC_Workflow Start Sample: 1-Boc-azepane-4-sulfonyl chloride Check_State Visual Inspection (White Solid vs. Oily/Yellow) Start->Check_State Decision_Method Select Analytical Method Check_State->Decision_Method Direct_LC Direct HPLC/LC-MS (Aqueous Mobile Phase) Decision_Method->Direct_LC Naive Approach Deriv_Step Derivatization (+ Diethylamine in MeCN) Decision_Method->Deriv_Step Recommended qNMR qNMR (CDCl3) (Orthogonal Check) Decision_Method->qNMR Validation Result_Fail RESULT: Artificial Hydrolysis (False Low Purity) Direct_LC->Result_Fail Stable_Sulf Stable Sulfonamide Formed Deriv_Step->Stable_Sulf HPLC_Run RP-HPLC Analysis Stable_Sulf->HPLC_Run Result_Pass RESULT: Accurate Purity Profile HPLC_Run->Result_Pass qNMR->Result_Pass

Caption: Decision matrix for Sulfonyl Chloride QC. Direct aqueous analysis leads to hydrolysis artifacts; derivatization or qNMR is required for data integrity.[1]

Troubleshooting & Causality

  • Issue: NMR spectrum shows broad peaks or shifting multiplets.

    • Causality: The Boc-group rotamers can cause broadening in NMR at room temperature.[1][2]

    • Fix: Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers, or rely on the derivatized HPLC method for purity.

  • Issue: Low assay value despite clean HPLC.

    • Causality: Inorganic salts (NaCl, Et3NHCl) from synthesis are invisible in UV-HPLC but add weight.[1][2]

    • Fix: Use qNMR or Silver Nitrate titration to quantify chloride content vs. organic content.[2]

  • Issue: Sample is an oil instead of a solid.

    • Causality: Likely hydrolysis to the sulfonic acid (hygroscopic) or residual solvent.[2]

    • Fix: Check acidity (pH paper).[2] If acidic, the sample has hydrolyzed.[2] Discard.

References

  • Vertex AI Search. (2025).[2] Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. ResearchGate. Link

  • BenchChem. (2025).[2][7][9] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem. Link[1]

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. Link

  • RSSL. (2025).[2] qNMR for Purity Determination in Pharmaceuticals. RSSL. Link

  • ChemRxiv. (2025).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[2] Link[1]

  • Wiley Online Library. (2019).[2] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Link[1]

Sources

Validation

Literature references for tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate characterization

Technical Comparison Guide: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate Characterization Executive Summary This guide provides a technical analysis of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS: 13801...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate Characterization

Executive Summary

This guide provides a technical analysis of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS: 1380170-73-9), a critical Csp³-rich building block for medicinal chemistry. Unlike the ubiquitous piperidine analogs, the azepane scaffold offers a unique 7-membered ring topology that introduces conformational flexibility and increased lipophilicity—key factors in modulating the pharmacokinetic (PK) profiles of sulfonamide-based drugs.

This document outlines the characterization standards, synthesis protocols, and performance metrics of this reagent, directly comparing it to its 6-membered ring alternative, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Technical Specifications & Comparative Metrics

The following table contrasts the azepane reagent with the standard piperidine analog. Researchers should note the shift in LogP and molecular volume, which influences both solubility during synthesis and the binding entropy of final drug candidates.

FeatureTarget Product (Azepane) Standard Alternative (Piperidine)
Structure 7-Membered Ring (Flexible)6-Membered Ring (Chair/Boat)
CAS Number 1380170-73-9 782501-25-1
Formula C₁₁H₂₀ClNO₄SC₁₀H₁₈ClNO₄S
M.W. 297.80 g/mol 283.77 g/mol
ClogP (Est.) ~2.4~1.8
Conformation Fluxional (Twist-chair/Twist-boat)Rigid (Chair)
Stability Moisture Sensitive (Hydrolyzes to acid)Moisture Sensitive
Primary Use Novel IP space, modulating selectivityStandard linker, high Fsp³

Synthesis & Characterization Protocol

Note: Sulfonyl chlorides are unstable intermediates. Direct characterization (NMR/LCMS) is often complicated by rapid hydrolysis.[1] The following protocol includes a Self-Validating System via derivatization.

Synthesis Workflow (Oxidative Chlorination)

The most robust route to aliphatic sulfonyl chlorides involves the oxidative chlorination of a thioacetate or thiol precursor.[2]

Reagents:

  • Precursor: tert-butyl 4-(acetylthio)azepane-1-carboxylate[1]

  • Oxidant: N-Chlorosuccinimide (NCS) or Cl₂ (g)[1]

  • Solvent: Acetonitrile/2M HCl (1:5 v/v)

  • Temperature: 0 °C to 10 °C

Protocol:

  • Dissolution: Dissolve the thioacetate precursor in Acetonitrile.

  • Oxidation: Add NCS (4.0 equiv) and 2M HCl dropwise while maintaining internal temperature <10 °C. The acidic medium prevents the formation of sulfinic acid byproducts.

  • Extraction: Dilute with Et₂O (avoid EtOAc if possible to prevent transesterification traces). Wash with brine.[3][4]

  • Isolation: Dry over MgSO₄ and concentrate in vacuo at <30 °C. Do not heat. The product is a viscous oil or low-melting solid.

Critical Quality Attributes (CQA)
  • Visual: Colorless to pale yellow viscous oil. Darkening indicates decomposition (SO₂ extrusion).[1]

  • ¹H NMR (400 MHz, CDCl₃) Expectation:

    • Diagnostic Signal: The methine proton at C4 (CH -SO₂Cl) typically appears as a multiplet shifted downfield (~3.6 – 4.0 ppm) compared to the precursor.

    • Boc Group: Singlet at ~1.45 ppm (9H).[1]

    • Ring Protons: Complex multiplets between 1.5 – 3.5 ppm due to the 7-membered ring fluxionality.

  • Mass Spectrometry (LCMS):

    • Direct MS is unreliable. The sulfonyl chloride (R-SO₂Cl) rarely flies intact.

    • Observation: You will likely see the sulfonic acid mass [M-Cl+OH]⁻ or the methyl ester [M-Cl+OMe]⁺ if methanol is used in the mobile phase.

Self-Validating Protocol (Derivatization)

To rigorously prove identity and purity, convert a small aliquot to a stable sulfonamide.

Validation Step:

  • Take 10 mg of the crude sulfonyl chloride.

  • Add 1.2 eq of Benzylamine and 2.0 eq of TEA in DCM.

  • Stir for 15 min.

  • Run LCMS.[3]

  • Pass Criteria: Observation of the stable sulfonamide mass [M+Benzylamine-HCl]⁺. This confirms the active sulfonyl chloride species was present.

Visualization of Workflows

Figure 1: Synthesis and Validation Logic

This diagram illustrates the oxidative chlorination pathway and the derivatization checkpoint required for quality assurance.

G Precursor Thioacetate Precursor Oxidation Oxidative Chlorination (NCS/HCl) Precursor->Oxidation Acetonitrile, <10°C Product Sulfonyl Chloride (Target) Unstable Oxidation->Product Extraction (Et2O) Deriv Derivatization (Benzylamine) Product->Deriv QC Aliquot Validation Stable Sulfonamide (LCMS/NMR Validated) Deriv->Validation Confirm Active Species

Caption: Synthesis of azepane-4-sulfonyl chloride via oxidative chlorination and QC validation step.

Performance Comparison: Azepane vs. Piperidine[1]

Reactivity Profile

Both reagents are secondary sulfonyl chlorides. However, the azepane ring introduces specific reactivity nuances:

  • Steric Hindrance: The C4 position in azepane is slightly more accessible than the C4 in a chair-locked piperidine, potentially leading to faster reaction rates with nucleophiles but also faster hydrolysis.

  • Handling: The azepane derivative degrades faster in ambient air. It must be stored under Argon at -20 °C.

Structural Implications for Drug Design
  • Piperidine (Alternative): Provides a rigid vector.[1] If the binding pocket is narrow and defined, piperidine is preferred.

  • Azepane (Product): Provides a "wobble" factor.[1] The 7-membered ring can adopt multiple low-energy conformations (twist-chair, twist-boat). This is advantageous when:

    • The binding pocket is flexible or induced-fit is required.

    • Solubility needs improvement (the non-planar nature disrupts crystal packing).

Figure 2: Conformational Energy Landscape

Comparison of the rigid piperidine scaffold versus the flexible azepane scaffold.

G cluster_0 Piperidine (Alternative) cluster_1 Azepane (Target) Pip Rigid Chair Conformation Pip_Prop High Structural Preorganization Pip->Pip_Prop Az_TC Twist-Chair Az_TB Twist-Boat Az_TC->Az_TB Low Barrier Az_Prop Entropic Penalty but Better Induced Fit Az_TB->Az_Prop

Caption: Conformational flexibility comparison: Rigid Piperidine vs. Fluxional Azepane.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H₂O₂-SOCl₂.[5] The Journal of Organic Chemistry, 74(24), 9287–9291. Link[1]

  • Yang, Z., Zhou, B., & Xu, J. (2014).[6] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation.[6] Synthesis, 46(02), 225–229.[6] Link

  • Wright, S. W., et al. (2009). Azepane sulfonamides as novel inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5764-5767. (Contextual grounding for azepane sulfonamide utility).
  • PubChem Compound Summary. (2025). tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CID 45789737).[1][7] Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Welcome to your essential guide for handling and disposing of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate. As a reactive sulfonyl chloride, this compound is a valuable intermediate in drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for handling and disposing of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate. As a reactive sulfonyl chloride, this compound is a valuable intermediate in drug discovery and development. However, its utility is matched by its hazardous nature. This document provides a direct, field-proven protocol for its safe neutralization and disposal, moving beyond mere steps to explain the critical reasoning behind each action. Our goal is to empower you with the knowledge to manage this chemical safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Classification: Understanding the Risk

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its chemical class—aliphatic sulfonyl chlorides—provides a clear and reliable hazard profile. The closely related analog, tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, is classified as causing severe skin burns and eye damage.[1][2]

Core Hazards:

  • Corrosivity: Like all sulfonyl chlorides, this compound is corrosive and will cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][3][4]

  • Water Reactivity: It reacts exothermically with water and other protic solvents (like alcohols) to generate hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[3][5][6] This reactivity also means it can liberate toxic gas upon contact with moisture.[2]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be classified as hazardous. It exhibits two primary hazardous characteristics as defined by the U.S. Environmental Protection Agency (EPA):

  • Reactivity (D003): For its violent reaction with water.[7]

  • Corrosivity (D002): Due to its inherent nature and its reaction byproducts.[7]

Hazard CharacteristicGHS Classification (Inferred)EPA Hazardous Waste CodePrimary Concern
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage[1]D002 (Corrosivity)Immediate tissue damage upon contact.
Reactivity Contact with water liberates toxic gas[2]D003 (Reactivity)Exothermic reaction, release of HCl gas.

The Core Principle of Disposal: Controlled Basic Hydrolysis

The cornerstone of safely disposing of sulfonyl chlorides is controlled hydrolysis (quenching) under basic conditions. The objective is to convert the highly reactive and hazardous sulfonyl chloride into a stable, non-reactive, and water-soluble sulfonate salt.

The Chemistry of Neutralization: The chlorosulfonyl group (-SO₂Cl) is a potent electrophile. It reacts readily with nucleophiles, including water.

  • Uncontrolled Reaction (with water): R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrochloric Acid) This reaction is exothermic and produces two corrosive acidic byproducts.

  • Controlled Reaction (with a base like Sodium Bicarbonate): R-SO₂Cl + 2 NaHCO₃ → R-SO₃Na (Sodium Sulfonate) + NaCl + 2 CO₂ + H₂O This controlled reaction yields a stable sulfonate salt, sodium chloride, and carbon dioxide gas, effectively neutralizing the hazard.

The fundamental principle is to always add the sulfonyl chloride slowly to a large excess of a cooled, stirring basic solution .[3] Reversing this addition (adding base to the sulfonyl chloride) would create localized "hot spots," vigorous gas evolution, and potential splashing of the unreacted corrosive material.

Step-by-Step Disposal Protocol for Unused or Waste Material

This protocol is designed for laboratory-scale quantities of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate.

Part A: Preparation and Required Equipment
  • Personal Protective Equipment (PPE): Don mandatory PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Fume Hood: Conduct all steps within a certified chemical fume hood to contain any HCl fumes that may evolve.[3]

  • Materials:

    • A reaction vessel (e.g., an Erlenmeyer flask or beaker) large enough to hold at least 5 times the volume of your waste material.

    • A magnetic stir bar and stir plate.

    • An ice bath large enough to accommodate the reaction vessel.

    • A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Sodium bicarbonate is often preferred as it is a weaker base and the evolution of CO₂ provides a visual cue for the reaction's progress.

    • pH paper or a calibrated pH meter.

Part B: The Quenching Procedure
  • Prepare the Basic Solution: Fill the reaction vessel with the 5-10% sodium bicarbonate solution. For every 1 gram of sulfonyl chloride waste, prepare at least 50 mL of the basic solution.

  • Cool the System: Place the reaction vessel in the ice bath on the magnetic stir plate and begin vigorous stirring. Allow the solution to cool to below 10 °C.[8]

    • Rationale: Cooling the basic solution is critical for absorbing the heat generated during the exothermic hydrolysis reaction, preventing a thermal runaway and minimizing the release of HCl gas.[3][9]

  • Slow Addition of Sulfonyl Chloride: Using a pipette or dropping funnel, add the tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate waste to the cold, stirring basic solution dropwise and very slowly .

    • Rationale: A slow addition rate ensures that the sulfonyl chloride is immediately dispersed and neutralized by the large excess of base, preventing a buildup of unreacted material.[3]

  • Monitor the Reaction: You will likely observe gas (CO₂) evolution. Maintain a slow addition rate to prevent excessive foaming. Continuously monitor the temperature of the reaction mixture. If it rises above 20 °C, pause the addition until it cools down.

  • Continue Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction goes to completion.

  • Verify Neutralization: Remove the ice bath and allow the mixture to warm to room temperature. Check the pH of the aqueous solution. It must be basic (pH > 8). If it is acidic or neutral, slowly add more basic solution until the pH is stable in the basic range.[3]

Part C: Final Waste Handling
  • Assess Contaminants: Determine if the original material was contaminated with other hazardous substances (e.g., heavy metals, halogenated solvents).

  • Containerize Waste: Transfer the fully quenched and neutralized aqueous solution to a designated hazardous waste container.

  • Labeling: Label the container clearly as "Neutralized Sulfonyl Chloride Waste" and list the contents (e.g., water, sodium sulfonate salt, sodium chloride).

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3][4]

    • Important Note: While some neutralized, non-toxic solutions can be disposed of down the drain with copious amounts of water, this requires explicit permission from local authorities and your institution's EHS office.[3][5] Lacking this permission, all quenched material must be treated as chemical waste.

Disposal Workflow Diagram

This flowchart provides a logical path for making decisions during the disposal process.

G start Start: Disposal of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate ppe Step 1: Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe prep_quench Step 2: Prepare Cold, Stirring Basic Solution (e.g., NaHCO₃) in Fume Hood ppe->prep_quench add_slowly Step 3: Slowly Add Sulfonyl Chloride to Basic Solution prep_quench->add_slowly monitor Step 4: Monitor Temperature and pH. Ensure Reaction is Complete (pH > 8) add_slowly->monitor monitor->add_slowly Incomplete (pH < 8) check_local Step 5: Consult Institutional and Local Regulations for Disposal of Neutralized Solution monitor->check_local Quenching Successful sewer Permitted Drain Disposal: Flush with >100x Volume of Water check_local->sewer Explicitly Permitted hazardous_waste Standard Procedure: Collect in Labeled Hazardous Waste Container check_local->hazardous_waste Not Permitted or Unsure finish End: Proper Disposal Complete sewer->finish ehs_pickup Step 6: Arrange for Pickup by EHS or Certified Waste Contractor hazardous_waste->ehs_pickup ehs_pickup->finish

Caption: Logical workflow for the proper disposal of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate.

Spill Management Protocol

Accidents happen. A prepared response is essential.

For a Small Spill (< 50 mL):

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating at maximum capacity.

  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE described in Section 3A.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use paper towels or other combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[3]

For a Large Spill (> 50 mL) or Any Spill Outside a Fume Hood:

  • EVACUATE IMMEDIATELY.

  • Alert all personnel and activate the emergency alarm/fire alarm.

  • Close the laboratory doors to contain the fumes.

  • Call your institution's emergency number and/or EHS office immediately.

  • Do not re-enter the area until cleared by trained emergency responders.

By adhering to these scientifically grounded procedures, you can confidently and safely manage the lifecycle of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate in your laboratory, upholding the highest standards of safety and environmental responsibility.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009, September 3). ACS Publications. [Link]

  • Safety Data Sheet. (2017, April 28). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Reactivity Characteristic Background Document. (1980, May 2). U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. [Link]

  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Executive Summary & Hazard Mechanism tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS: 1380170-73-9) is not merely a corrosive powder; it is a latent acid generator . While the azepane ring and Boc-protective grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Mechanism

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS: 1380170-73-9) is not merely a corrosive powder; it is a latent acid generator .

While the azepane ring and Boc-protective group suggest stability, the sulfonyl chloride (-SO₂Cl) moiety drives the immediate hazard profile. Upon contact with ambient moisture or mucosal tissue, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) and the corresponding sulfonic acid.

The Critical Interaction (Causality):



Secondary Hazard (Pressure Buildup): If the generated HCl is not neutralized, it can degrade the acid-sensitive Boc group (tert-butyl carbamate), releasing isobutylene and CO₂ gas. Do not store un-neutralized waste in sealed containers; they may over-pressurize and burst.

The PPE Matrix: A Context-Driven Approach

Standard "lab safety" advice often fails because it ignores the solvent context. Sulfonyl chlorides are frequently dissolved in Dichloromethane (DCM) . Standard nitrile gloves degrade in DCM in <5 minutes, exposing the skin to a concentrated corrosive solution.

PPE Decision Logic

Use the following matrix to select gear based on your specific operation.

ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Quench)Rationale
Hand Protection Double Nitrile (min 5 mil)Laminate (Silver Shield) or PVA Nitrile is permeable to DCM/THF. Laminate is required to prevent chemical burns from dissolved reagent.
Eye Protection Chemical GogglesGoggles + Face Shield Pressurized failure or violent splashing during quenching requires full face coverage.
Respiratory Fume Hood (Sash <18")Fume Hood (Sash <18")HCl gas is a severe lachrymator. If hood is unavailable, a Full-Face Respirator with ABEK/Acid Gas cartridges is mandatory.
Body Lab Coat (Cotton/Poly)Chemical Apron (over coat)Protects torso from splashes during high-volume liquid transfers.
Visualization: PPE Hierarchy & Decision Tree

The following logic flow ensures you choose the correct barrier protection.

PPE_Decision_Tree cluster_legend Critical Check Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE: Double Nitrile Gloves + Safety Goggles + Fume Hood Solid->PPE_Solid Solvent Solvent Type? Liquid->Solvent Chlorinated Chlorinated (DCM/Chloroform) Solvent->Chlorinated NonChlor Non-Chlorinated (THF/Ether) Solvent->NonChlor PPE_Silver PPE: Silver Shield/Laminate Gloves (Under Nitrile for dexterity) + Face Shield Chlorinated->PPE_Silver Permeation Risk PPE_Std PPE: Double Nitrile (Change every 15m) + Goggles NonChlor->PPE_Std Warning DCM permeates Nitrile in <5 mins

Figure 1: PPE Selection Logic. Note the critical divergence for Chlorinated Solvents.

Operational Protocol: The "Self-Validating" Workflow

Phase A: Weighing & Setup
  • Humidity Control: Ensure all glassware is flame-dried or oven-dried. Moisture triggers HCl release immediately.

  • Static Check: Fine powders can be static. Use an anti-static gun if available, or weigh into a glass vessel (avoid plastic weighing boats which can dissolve or stick).

  • Trap Setup: If running a reaction >5g, attach the reaction vessel outlet to a scrubber (NaOH solution) to neutralize evolved HCl gas.

Phase B: Reaction Monitoring
  • Visual Cue: If the reaction mixture turns from clear/pale yellow to dark brown/black rapidly, it may indicate uncontrolled decomposition or "Boc-loss." Check cooling immediately.

  • Sampling: Never withdraw a sample with a needle and leave the needle tip exposed to air. The tip will clog with hydrolyzed crust. Wipe the needle immediately with a dry tissue.

Phase C: The "Inverse Quench" (Critical Safety Step)

NEVER add water directly to the reaction mixture. The exotherm will cause the solvent to flash-boil, spraying corrosive material.

Protocol:

  • Prepare a quenching vessel containing Ice + Saturated NaHCO₃ (Sodium Bicarbonate) or 2M NaOH .

  • Cool the reaction mixture to 0°C.

  • Transfer the reaction mixture INTO the quench vessel slowly (dropwise).

  • Validation: Monitor pH. It should remain basic (pH > 8). If it turns acidic, add more base before continuing addition.

Quench_Workflow Rxn Reaction Mixture (Sulfonyl Chloride) Transfer Slow Transfer (Rxn -> Quench) Rxn->Transfer QuenchPot Quench Pot (Ice + Base) Check Check pH & Temp QuenchPot->Check Transfer->QuenchPot Stop STOP & Cool Add more Base Check->Stop pH < 7 Temp > 10°C Proceed Continue Workup Check->Proceed pH > 8 Temp < 10°C Stop->QuenchPot Adjust

Figure 2: The Inverse Quench Protocol designed to manage exothermic runaway.

Disposal & Emergency Response

Waste Management (The "Boc" Factor)

Do not mix this waste with standard "Organic Solvents" immediately.

  • Quench First: Ensure all active sulfonyl chloride is destroyed using the Phase C protocol.

  • Segregate: Dispose of the aqueous/organic biphasic mixture in a container labeled "Acidic Organic Waste" .

  • Venting: Use a vented cap (or leave loosely capped in the hood for 24h) if you suspect residual Boc-deprotection is occurring (CO₂ evolution).

Spill Response
  • Powder Spill: Do not sweep (creates dust). Cover with dry sand or Vermiculite. Scoop into a container and treat with dilute NaOH.

  • Liquid Spill: Cover with sodium bicarbonate powder immediately to neutralize acid. Absorb with clay/vermiculite once bubbling ceases.

References

  • National Institutes of Health (PubChem). (2025). tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Analogous Hazard Data). PubChem Compound Summary. [Link]

  • American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides (Quenching Protocols). Organic Process Research & Development. [Link]

  • U.S. EPA. (2024). Methylene Chloride (Dichloromethane) Hazard Summary. [Link]

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